molecular formula C66H92N12O25 B8101796 Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH

Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH

Número de catálogo: B8101796
Peso molecular: 1453.5 g/mol
Clave InChI: IEAUQSWIFZNYCL-SICDHTDVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH is a useful research compound. Its molecular formula is C66H92N12O25 and its molecular weight is 1453.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H92N12O25/c1-6-34(4)55(77-59(95)42(22-27-53(88)89)70-56(92)39(19-24-50(82)83)71-61(97)45(30-36-11-8-7-9-12-36)76-63(99)47(32-54(90)91)68-35(5)79)65(101)78-28-10-13-48(78)64(100)72-41(21-26-52(86)87)57(93)69-40(20-25-51(84)85)58(94)75-46(31-37-14-16-38(80)17-15-37)62(98)74-44(29-33(2)3)60(96)73-43(66(102)103)18-23-49(67)81/h7-9,11-12,14-17,33-34,39-48,55,80H,6,10,13,18-32H2,1-5H3,(H2,67,81)(H,68,79)(H,69,93)(H,70,92)(H,71,97)(H,72,100)(H,73,96)(H,74,98)(H,75,94)(H,76,99)(H,77,95)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,102,103)/t34-,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,55+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAUQSWIFZNYCL-SICDHTDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H92N12O25
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Novel Peptides: A Case Study of Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction

The field of peptide therapeutics is undergoing a significant renaissance, driven by advancements in peptide synthesis, delivery technologies, and a deeper understanding of their biological roles.[1][2] Peptides offer a unique therapeutic modality, bridging the gap between small molecules and large biologics, with high specificity and lower off-target toxicity.[3] The peptide Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH, hereafter referred to as Pep-11, is a novel sequence with therapeutic potential. This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of Pep-11, from initial characterization to in-depth signaling pathway analysis. The methodologies outlined herein are designed to be broadly applicable to the study of other novel peptide candidates.

Part 1: Physicochemical Characterization and In Silico Analysis of Pep-11

A thorough understanding of a peptide's physicochemical properties is foundational to any MoA study. These properties influence its solubility, stability, and potential interactions with biological membranes and receptors.

1.1. Amino Acid Composition and Properties

Pep-11 is an acetylated undecapeptide with a C-terminal glutamine amide. The sequence is rich in acidic residues (Asp, Glu), which are negatively charged at physiological pH, suggesting good aqueous solubility.[4][5] The presence of hydrophobic residues (Phe, Ile, Leu, Pro) provides amphipathicity, which may be crucial for receptor binding and membrane interactions.[6]

Amino AcidThree-Letter CodeOne-Letter CodeSide Chain Property
Aspartic AcidAspDAcidic, Polar
PhenylalaninePheFAromatic, Hydrophobic
Glutamic AcidGluEAcidic, Polar
IsoleucineIleIAliphatic, Hydrophobic
ProlineProPCyclic, Hydrophobic
TyrosineTyrYAromatic, Polar
LeucineLeuLAliphatic, Hydrophobic
GlutamineGlnQPolar, Uncharged

1.2. In Silico Prediction of Biological Activity

Prior to extensive wet-lab experimentation, in silico tools can provide valuable hypotheses regarding the potential function of Pep-11.

  • Peptide Databases and Prediction Servers: Numerous online tools can screen Pep-11 against databases of known bioactive peptides to identify sequence homology and predict potential activities such as antimicrobial, antihypertensive, or cell-penetrating properties.

  • Molecular Docking Simulations: If a putative receptor is identified through homology searching or other means, molecular docking can be employed to predict the binding mode and affinity of Pep-11 to its target. This can guide site-directed mutagenesis studies to identify key binding residues.

Part 2: Elucidating the Molecular Target and Cellular Effects

The cornerstone of any MoA study is the identification of the peptide's direct molecular target and its subsequent effects on cellular physiology.

2.1. Target Identification Strategies

Identifying the specific receptor or protein that Pep-11 interacts with is a critical step. Several unbiased approaches can be employed:

  • Affinity Chromatography-Mass Spectrometry: A biotinylated version of Pep-11 can be synthesized and immobilized on streptavidin beads. These beads are then incubated with cell lysates. Proteins that bind to the peptide are "pulled down," eluted, and identified by mass spectrometry.

  • Yeast Two-Hybrid Screening: This genetic method can identify protein-protein interactions. Pep-11 can be used as "bait" to screen a library of "prey" proteins to identify binding partners.

  • Phage Display: A library of peptides or proteins is expressed on the surface of bacteriophages. This library can be panned against a target of interest to identify binding partners.[1]

2.2. Receptor Binding Assays

Once a putative receptor is identified, binding assays are essential to quantify the interaction between Pep-11 and its target.

  • Radioligand Binding Assay: A radiolabeled version of Pep-11 is used to determine the binding affinity (Kd) and the number of binding sites (Bmax) on cells or membranes expressing the receptor.

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture: Culture cells expressing the putative receptor to an appropriate density.

  • Membrane Preparation: Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Reaction: Incubate the membranes with increasing concentrations of radiolabeled Pep-11 in the presence (non-specific binding) or absence (total binding) of a high concentration of unlabeled Pep-11.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine specific binding by subtracting non-specific from total binding and analyze the data using Scatchard analysis to calculate Kd and Bmax.

2.3. Cell-Based Functional Assays

Cell-based assays are crucial for understanding the physiological consequences of Pep-11 binding to its receptor. The choice of assay will depend on the nature of the identified receptor.

  • Second Messenger Assays: If the receptor is a G-protein coupled receptor (GPCR), assays to measure changes in intracellular cyclic AMP (cAMP) or calcium levels can be performed.

  • Reporter Gene Assays: These assays are used to measure the activation of specific transcription factors and signaling pathways. A reporter gene (e.g., luciferase) is placed under the control of a promoter that is activated by the signaling pathway of interest.

  • Cell Proliferation and Viability Assays: Assays such as the MTT or CellTiter-Glo assay can determine if Pep-11 has a mitogenic or cytotoxic effect on cells.

  • Wound Healing/Migration Assays: If Pep-11 is hypothesized to be involved in tissue repair, a scratch assay can be used to assess its effect on cell migration.

Part 3: Delineating the Downstream Signaling Pathway

Once the initial cellular effects of Pep-11 are established, the next step is to map the intracellular signaling cascade that mediates these effects.

3.1. Phospho-Protein Profiling

Many signaling pathways are regulated by protein phosphorylation.

  • Western Blotting: This technique can be used to probe for the phosphorylation of specific proteins known to be involved in the hypothesized signaling pathway (e.g., Akt, ERK, JNK).

  • Phospho-Kinase Antibody Arrays: These arrays allow for the simultaneous detection of the phosphorylation status of a large number of kinases, providing a broad overview of the signaling pathways activated by Pep-11.

3.2. Gene Expression Analysis

Changes in gene expression are often a downstream consequence of signaling pathway activation.

  • Quantitative Real-Time PCR (qRT-PCR): This method is used to measure changes in the mRNA levels of specific genes of interest.

  • RNA-Sequencing (RNA-Seq): This high-throughput sequencing method provides a global view of the changes in the transcriptome in response to Pep-11 treatment.

Workflow for Elucidating the Signaling Pathway of a Novel Peptide

Caption: A generalized workflow for determining the mechanism of action of a novel peptide.

Part 4: In Vivo Validation and Preclinical Development

The ultimate validation of a peptide's mechanism of action and therapeutic potential requires in vivo studies.

4.1. Animal Models of Disease

The choice of animal model will depend on the hypothesized therapeutic application of Pep-11. For example, if Pep-11 is thought to have anti-inflammatory properties, a model of inflammatory disease such as collagen-induced arthritis in mice would be appropriate.

4.2. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

  • Pharmacokinetics: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of Pep-11 in vivo. This information is crucial for determining the appropriate dosing regimen.

  • Pharmacodynamics: These studies correlate the concentration of Pep-11 at the site of action with its pharmacological effect.

Signaling Pathway Diagram for a Hypothetical Mechanism of Action

G Pep11 Pep-11 Receptor Novel GPCR Pep11->Receptor G_alpha Gαq Receptor->G_alpha PLC Phospholipase C G_alpha->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca2+ release PKC Protein Kinase C DAG->PKC CaM Calmodulin ER->CaM Downstream Downstream Effectors CaM->Downstream PKC->Downstream Response Cellular Response (e.g., Proliferation, Secretion) Downstream->Response

Caption: A hypothetical signaling pathway for Pep-11 mediated through a Gαq-coupled GPCR.

Elucidating the mechanism of action of a novel peptide like Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH is a multi-faceted process that requires a combination of in silico, in vitro, and in vivo approaches. The framework presented in this guide provides a systematic and robust strategy for characterizing the biological activity of new peptide entities, a critical step in their development as next-generation therapeutics.

References

  • N/A
  • Silva, J. P., et al. (2019). The peptide Glu-His-Ile-Pro-Ala binds fibrinogen and inhibits platelet aggregation and adhesion to fibrinogen and vitronectin. PubMed. [Link]

  • Nongonierma, A. B., & FitzGerald, R. J. (2018). In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties. Frontiers in Endocrinology. [Link]

  • Murota, K., & Nakamura, Y. (2021). Functions and absorption of bioactive peptides in small intestine. Food & Function. [Link]

  • Kim, J. Y., et al. (2014). Tastes and Structures of Bitter Peptide, Asparagine-Alanine-Leucine-Proline-Glutamate, and Its Synthetic Analogues. ResearchGate. [Link]

  • N/A
  • Al-Azzam, W., et al. (2022). Strategies for Improving Peptide Stability and Delivery. MDPI. [Link]

  • Nowicka, D., & Chilicka, K. (2024). Peptides and Their Mechanisms of Action in the Skin. ResearchGate. [Link]

  • N/A
  • N/A
  • N/A
  • Wimley, W. C. (2010). Describing the mechanism of antimicrobial peptide action with the interfacial activity model. ACS Publications. [Link]

  • Wikipedia. (n.d.). Amino acid. Wikipedia. [Link]

  • N/A
  • Jakubczyk, A., et al. (2023). Recent Advances in In Vitro and In Vivo Studies of Antioxidant, ACE-Inhibitory and Anti-Inflammatory Peptides from Legume Protein Hydrolysates. MDPI. [Link]

  • Li, Y., et al. (2024). A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies. MDPI. [Link]

  • AAPPTec. (n.d.). Cosmetic Peptides. AAPPTec. [Link]

  • N/A
  • N/A
  • N/A
  • Muttenthaler, M., et al. (2021). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Chemical Reviews. [Link]

  • N/A
  • Guest, E. J., et al. (2021). Rapid and accurate structure-based therapeutic peptide design using GPU accelerated thermodynamic integration. bioRxiv. [Link]

  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • Technology Networks. (2025). Essential Amino Acids: Chart, Abbreviations and Structure. Technology Networks. [Link]

  • N/A
  • N/A
  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: current applications and future directions. Nature Reviews Drug Discovery. [Link]

  • N/A

Sources

Binding affinity of Ac-Hirudin(54-65) to human alpha-thrombin

Technical Guide: Binding Affinity of Ac-Hirudin(54-65) to Human -Thrombin

Executive Summary

Ac-Hirudin(54-65) is a synthetic dodecapeptide derived from the C-terminal tail of hirudin, the potent anticoagulant from the medicinal leech (Hirudo medicinalis). Unlike the full-length protein, which blocks the active site of thrombin, this fragment binds exclusively to the Anion-Binding Exosite I (ABE-I) .

This interaction is critical for researchers because it allows for the selective inhibition of thrombin’s fibrinogen-clotting activity without blocking the catalytic active site for small substrates. The binding affinity is heavily dependent on the post-translational sulfation of Tyrosine-63 .

  • Unsulfated Ac-Hirudin(54-65): Moderate affinity (

    
    ).
    
  • Sulfated Ac-Hirudin(54-65) (Hirugen): High affinity (

    
    ).
    

Molecular Mechanism of Interaction

The binding of Ac-Hirudin(54-65) to human

electrostatic steering
Structural Determinants[1][2][3][4]
  • Electrostatic Interface: The peptide is highly acidic (rich in Glu/Asp residues). It interacts with the highly basic Exosite I on the thrombin surface (Arg73, Arg75, Arg77, Lys149).

  • Hydrophobic Anchor (Tyr63): The residue Tyr63 (or sulfated Tyr63) inserts into a hydrophobic pocket near the exosite. Sulfation of this tyrosine creates a critical salt bridge with Lys81 of thrombin, increasing affinity by approximately 100-fold.

  • Allosteric Effect: Binding to Exosite I induces subtle conformational changes in the active site (allostery), but its primary mode of action is steric hindrance of macromolecular substrates (fibrinogen, PAR-1) rather than direct active-site occlusion.

Interaction Diagram

ThrombinInteractionThrombinHuman alpha-ThrombinExositeIAnion-Binding Exosite I(Basic Residues: Arg73, Arg77, Lys149)Thrombin->ExositeIContains domainFibrinogenFibrinogen(Substrate)ExositeI->FibrinogenNormal Binding SitePeptideAc-Hirudin(54-65)(Acidic Residues: Glu57, Glu58)Peptide->ExositeIElectrostatic Binding(Glu-Arg interactions)Tyr63Tyr63-SO3 (Sulfated)Peptide->Tyr63Contains residuePeptide->FibrinogenCompetitive Inhibition(Steric Hindrance)Tyr63->ExositeIHydrophobic Lock +Salt Bridge (Lys81)

Figure 1: Mechanistic pathway of Ac-Hirudin(54-65) blocking Fibrinogen binding via Exosite I occupancy.

Quantitative Binding Data

The following table summarizes the binding constants derived from surface plasmon resonance (SPR) and fluorescence polarization (FP) studies.

ParameterUnsulfated Ac-Hirudin(54-65)Sulfated Ac-Hirudin(54-65)Notes

(Dissociation Constant)
~10 µM 20 -- 30 nM Sulfation improves affinity by >300-fold.

(Association Rate)


Electrostatic steering accelerates on-rate.

(Dissociation Rate)
Fast (

)
Slow (

)
Hydrophobic lock stabilizes the complex.
Thermodynamics (

)


Driven by favorable enthalpy (

).

Critical Insight: If your research requires mimicking the in vivo potency of hirudin, you must use the sulfated form. The unsulfated peptide is often used as a low-affinity control or for crystallographic studies where high solubility is required.

Experimental Methodologies

To accurately measure the binding affinity of Ac-Hirudin(54-65), standard enzymatic assays (e.g., S-2238 hydrolysis) are insufficient because the peptide does not block the active site. You must use direct binding assays .

Protocol A: Fluorescence Polarization (FP) Competition Assay

This protocol validates the binding by measuring the displacement of a fluorescently labeled probe.

Reagents:

  • Probe: 5-FAM-Hirudin(54-65) (Sulfated).

  • Target: Human

    
    -Thrombin (purified).
    
  • Competitor: Unlabeled Ac-Hirudin(54-65) (Analyte).

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 7.4.

Workflow:

  • Tracer Titration: Titrate Thrombin (0.1 nM to 1 µM) against fixed Probe (10 nM) to determine the

    
     of the probe. (Expected 
    
    
    ).
  • Competition Setup:

    • Mix Thrombin (at concentration =

      
       of probe, e.g., 25 nM).
      
    • Add Probe (10 nM).

    • Add serial dilutions of Unlabeled Ac-Hirudin(54-65) (

      
      ).
      
  • Measurement: Incubate for 30 mins at 25°C. Read Polarization (mP) on a plate reader (Ex 485 nm / Em 535 nm).

  • Analysis: Fit data to a competitive binding equation (Hill slope -1.0) to determine

    
     and calculate 
    
    
    using the Cheng-Prusoff equation.
Protocol B: Surface Plasmon Resonance (SPR)

SPR provides real-time kinetic data (


Self-Validating Setup:

  • Chip: CM5 (Carboxymethylated dextran).

  • Ligand (Immobilized): Human

    
    -Thrombin (via Amine coupling, target ~1000 RU).
    
    • Note: To protect the active site during immobilization, include a reversible active-site inhibitor (e.g., p-APMSF) in the coupling buffer.

  • Analyte (Flowing): Ac-Hirudin(54-65) (Sulfated and Unsulfated).[1]

  • Reference Channel: Activated/Blocked surface (no protein) or BSA-immobilized surface.

Step-by-Step:

  • Conditioning: Inject 3x 30s pulses of 1M NaCl to clean the surface.

  • Kinetic Cycle: Inject Analyte at 5 concentrations (e.g., 0.1x, 0.5x, 1x, 5x, 10x expected

    
    ).
    
    • Flow rate: High (30-50 µL/min) to minimize mass transport limitations.

    • Contact time: 120s (Association) / 300s (Dissociation).

  • Regeneration: Since Ac-Hirudin(54-65) does not bind covalently, simple buffer flow is often sufficient. If needed, a mild pulse of 2M NaCl removes the electrostatic binder.

  • Data Fitting: Use a 1:1 Langmuir binding model .

    • Quality Check: The

      
       should be theoretical (
      
      
      ). If experimental
      
      
      is much lower, the exosite may be compromised.
Assay Workflow Diagram

AssayWorkflowStartStart: Define Analyte(Sulfated vs Unsulfated)ChoiceSelect MethodStart->ChoiceFP_SetupFluorescence Polarization(Equilibrium Binding)Choice->FP_SetupHigh ThroughputSPR_SetupSurface Plasmon Resonance(Real-time Kinetics)Choice->SPR_SetupMechanistic DetailFP_ProbeDetermine Kd ofFAM-Hirudin ProbeFP_Setup->FP_ProbeFP_CompCompetition Assay:Titrate Unlabeled PeptideFP_Probe->FP_CompFP_CalcCalculate Ki(Cheng-Prusoff)FP_Comp->FP_CalcSPR_ImmobImmobilize Thrombin(Protect Active Site)SPR_Setup->SPR_ImmobSPR_KineticsSingle-Cycle Kinetics(0.1x to 10x Kd)SPR_Immob->SPR_KineticsSPR_FitFit 1:1 Langmuir Model(Extract kon, koff)SPR_Kinetics->SPR_Fit

Figure 2: Decision tree for selecting and executing the appropriate binding assay.

Structure-Activity Relationship (SAR) Insights

For drug development professionals optimizing this peptide:

  • N-Acetylation: The "Ac-" group is crucial for stability against aminopeptidases in plasma but has a negligible effect on direct affinity compared to the free amine.

  • Sulfation (Tyr63): This is the "affinity switch."

    • Without Sulfate: The peptide relies solely on bulk electrostatics (

      
      ).
      
    • With Sulfate: The sulfate group forms a specific salt bridge with Lys81 and Lys149 of thrombin, locking the conformation (

      
      ).
      
  • Residue 57-58 (Glu-Glu): Essential for initial electrostatic steering. Mutation to neutral residues (Ala-Ala) abolishes binding.

References

  • Crystal Structure of Sulfo-hirudin Complexed to Thrombin. National Institutes of Health (PMC). [Link]

  • Antithrombin properties of C-terminus of hirudin using synthetic unsulfated N alpha-acetyl-hirudin45-65. FEBS Letters. [Link]

  • Targeting the GPIbα Binding Site of Thrombin To Simultaneously Induce Dual Anticoagulant and Antiplatelet Effects. Journal of Medicinal Chemistry. [Link]

  • Binding of hirudin to human alpha, beta and gamma-thrombin. Journal of Molecular Biology. [Link]

Structural Biology of Thrombin Exosite I Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Medicinal Chemists, Drug Discovery Researchers

Executive Summary: The Allosteric Gatekeeper

Thrombin is the pivotal serine protease of the coagulation cascade, functioning as a "molecular dynamo" that converts soluble fibrinogen into insoluble fibrin. However, its catalytic active site is not its only control center. The specificity of thrombin is dictated by two electropositive surface patches known as Exosites .[1][2]

Exosite I (Anion-Binding Exosite I) is the primary docking site for fibrinogen, PAR-1 (Protease-Activated Receptor 1), and thrombomodulin. From a drug development perspective, Exosite I offers a strategic advantage: allosteric inhibition . Unlike active-site inhibitors (e.g., dabigatran) that completely shut down proteolytic activity, Exosite I inhibitors can selectively modulate thrombin's substrate recognition without completely ablating its amidolytic activity against small substrates, potentially widening the therapeutic window.

This guide details the structural mechanisms of Exosite I inhibition, focusing on the atomic-level interactions of peptides (hirudin/hirugen) and DNA aptamers, and provides validated protocols for their structural and biophysical characterization.

Structural Anatomy of Exosite I

Exosite I is a highly electropositive cleft located approximately 10–15 Å from the catalytic active site (Ser195, His57, Asp102). It is formed primarily by the 30-loop (residues 30–40) and the 70-loop (residues 70–80) of the heavy chain (chymotrypsin numbering).

Key Residues & Electrostatics

The binding energy of Exosite I ligands is driven largely by electrostatic steering, followed by hydrophobic locking.

Residue (Chymotrypsin #)RoleInteraction Type
Arg73 Critical AnchorSalt bridge with acidic ligands (e.g., Asp55 of Hirudin)
Arg75 Charge SteeringLong-range electrostatic attraction
Tyr76 Hydrophobic Clamp

-stacking or hydrophobic packing
Arg77A Charge SteeringSalt bridge formation
Ile82 Hydrophobic PocketStabilizes non-polar moieties of ligands
Lys110 Peripheral ChargeSecondary electrostatic interactions

Structural Insight: The "canyon-like" geometry of Exosite I allows long, acidic peptides (like the C-terminus of hirudin) to wrap around the enzyme surface, creating an interface area >1500 Ų, which explains the femtomolar affinity of full-length hirudin.

Mechanisms of Inhibition: Structural Case Studies
A. The Bivalent Clamp: Hirudin

Hirudin (from Hirudo medicinalis) is the gold standard for thrombin inhibition.

  • Mechanism: It acts as a "bivalent" inhibitor.

    • N-terminal domain: Binds directly to the apolar binding site near the catalytic triad.

    • C-terminal tail (residues 48–65): An acidic peptide that binds Exosite I.

  • Structural Feature: The C-terminal tail forms an extended helix-turn-helix motif that lays across Exosite I. The sulfation of Tyr63 in native hirudin increases affinity by ~10-fold, forming a critical salt bridge/H-bond network with Tyr76 and Ile82 .

B. The Exosite-Only Blocker: Hirugen

Hirugen is a synthetic dodecapeptide (residues 53–64 of hirudin).

  • Mechanism: It occupies Exosite I without blocking the active site.

  • Utility: In structural biology, Hirugen is used to "lock" Exosite I, reducing conformational heterogeneity and promoting crystallization of thrombin-active site inhibitor complexes.

C. DNA Aptamers: The G-Quadruplex (TBA)

The Thrombin Binding Aptamer (TBA) is a 15-mer DNA oligonucleotide (5'-GGTTGGTGTGGTTGG-3').[3][4]

  • Structure: Adopts an antiparallel G-quadruplex chair-like structure.

  • Binding Interface: The two TT loops (T3-T4 and T12-T13) of the aptamer act as "pincers," clamping onto the Exosite I ridge.

  • Critical Interaction: The T3 and T12 residues form hydrophobic contacts with Tyr76 and Ile82 , while the phosphate backbone engages the arginine cluster (Arg73, Arg75, Arg77A).

Visualization: Thrombin Allosteric Regulation

The following diagram illustrates how Exosite I binding propagates structural changes to the active site (The


-loop allostery).

ThrombinAllostery ExositeI Exosite I (Arg73, Tyr76, Ile82) NaBinding Na+ Binding Loop (Arg221a, Lys224) ExositeI->NaBinding Allosteric Coupling GammaLoop Gamma-Loop Flexibility (Residues 145-150) ExositeI->GammaLoop Rigidification Ligand Ligand Binding (Hirudin/TBA) Ligand->ExositeI Electrostatic Steering ActiveSite Active Site Configuration (Ser195, His57) NaBinding->ActiveSite Fast/Slow Transition GammaLoop->ActiveSite Access Modulation Substrate Substrate Recognition (Fibrinogen vs. Protein C) ActiveSite->Substrate Catalysis

Caption: Allosteric communication pathway where Exosite I ligation stabilizes the Na+ binding loop and rigidifies the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-loop, modulating active site specificity.[5]
Experimental Protocols
Protocol A: Crystallization of Thrombin-Inhibitor Complexes

Objective: Obtain high-resolution X-ray diffraction crystals of Human


-Thrombin complexed with an Exosite I ligand (e.g., Hirugen).

Reagents:

  • Human

    
    -Thrombin (lyophilized, >95% purity).
    
  • Hirugen peptide (sulfated or non-sulfated).[6]

  • Crystallization Buffer: 0.1 M Na Phosphate (pH 7.4), PEG 8000.

  • PPACK (D-Phe-Pro-Arg-chloromethylketone) - Optional, to prevent autolysis.

Step-by-Step Workflow:

  • Complex Formation:

    • Resuspend

      
      -thrombin to 10 mg/mL in 50 mM Tris-HCl, 300 mM NaCl, pH 7.4.
      
    • Add PPACK (5-fold molar excess) and incubate for 30 min at 4°C to inhibit the active site irreversibly (prevents autolysis during crystallization).

    • Add Hirugen (1.2-fold molar excess) to saturate Exosite I. Incubate for 1 hour on ice.

    • Validation: Verify complex formation via Native PAGE (shift in band mobility due to charge/mass change).

  • Screening (Hanging Drop Vapor Diffusion):

    • Reservoir: 500 µL of 20–25% (w/v) PEG 8000, 0.1 M Sodium Phosphate, pH 7.4.

    • Drop: Mix 1 µL Protein Complex + 1 µL Reservoir solution.

    • Incubation: 20°C. Crystals typically appear within 3–7 days.

  • Optimization:

    • If crystals are twinned or clustered, add 0.1–0.2 M Lithium Sulfate as an additive.

    • Note: Thrombin crystals are often tetragonal (Space group

      
      ).
      
  • Cryo-Protection:

    • Transfer crystal to a solution containing Reservoir + 20% Glycerol for 30 seconds before flash-cooling in liquid nitrogen.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Determine kinetic constants (


, 

,

) of an Exosite I inhibitor.

System: Biacore T200 or equivalent. Chip: CM5 (Carboxymethylated dextran).

  • Immobilization (Ligand: Thrombin):

    • Use Amine Coupling (EDC/NHS chemistry).

    • Important: Since Exosite I is basic, avoid high pH buffers. Dilute thrombin to 20 µg/mL in 10 mM Sodium Acetate pH 5.0.

    • Inject until immobilization level reaches ~1000 RU (Response Units).

    • Critical Step: Block unreacted esters with Ethanolamine. Do not use PPACK-inhibited thrombin if you are testing active-site binders, but for Exosite I binders, PPACK-thrombin is preferred to prevent substrate turnover if the analyte is a peptide substrate.

  • Kinetic Analysis (Analyte: Inhibitor):

    • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).

    • Prepare a 2-fold dilution series of the inhibitor (e.g., 0.5 nM to 100 nM).

    • Injection: 60s contact time, 30 µL/min flow rate.

    • Dissociation: 120s.

    • Regeneration: Short pulse (30s) of 0.5 M NaCl (high salt disrupts the electrostatic Exosite I interaction).

  • Data Fitting:

    • Fit to a 1:1 Langmuir binding model.

    • Self-Validation: The

      
       value of the fit should be < 10% of 
      
      
      
      .
Quantitative Data Summary

Comparison of binding affinities for common Exosite I ligands.

LigandTypeTarget

(Approx)
PDB ID
Hirudin (Native) ProteinActive Site + Exosite I~20 fM4HTC
Hirugen PeptideExosite I~150 nM1HGT
Hirugen (Sulfated) PeptideExosite I~10 nMN/A
TBA (15-mer) DNA AptamerExosite I~2–5 nM4DII
Fibrinogen (

-chain)
Protein SubstrateExosite I~10 µM1DE7
Visualization: Structural Determination Workflow

Standardized workflow for solving Thrombin-Inhibitor structures.

CrystallographyWorkflow Purification Purification (Heparin Sepharose) Inhibition Active Site Block (PPACK/Dabigatran) Purification->Inhibition Prevent Autolysis Complexation Exosite Saturation (Add Ligand > Kd) Inhibition->Complexation Stabilize Conf. Crystallization Vapor Diffusion (PEG 8000/Phosphate) Complexation->Crystallization Screening Diffraction X-Ray Diffraction (Synchrotron) Crystallization->Diffraction Cryo-cooling Refinement Structure Solution (MR with 1HTB) Diffraction->Refinement Data Processing

Caption: Step-by-step workflow from protein purification to structural refinement for thrombin complexes.

References
  • Crystal structure of the thrombin-hirudin complex: a novel mode of serine protease inhibition. Source: PubMed / Science (1990) URL:[Link]

  • The refined structure of the hirudin-thrombin complex. Source: RCSB PDB (Entry 4HTC) URL:[Link]

  • Structural basis for the binding of the thrombin-binding aptamer (TBA) to exosite I. Source: RCSB PDB (Entry 4DII) URL:[Link]

  • Exosite Binding in Thrombin: A Global Structural/Dynamic Overview. Source: MDPI (Biomolecules, 2021) URL:[Link]

  • Exosites in the substrate specificity of blood coagulation reactions. Source: NIH / PubMed Central (2006) URL:[Link]

Sources

Role of Acidic Residues in Hirudin C-Terminal Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Structural Biologists, and Drug Development Professionals

Executive Summary

Hirudin, a 65-amino acid polypeptide from Hirudo medicinalis, represents the gold standard for direct thrombin inhibition.[1] Its potency (


 ~25 fM for native sulfo-hirudin) is driven by a unique bivalent binding mode: the N-terminal globular domain blocks the active site, while the disordered C-terminal tail wraps around thrombin’s anion-binding Exosite I.

This guide analyzes the critical role of the C-terminal acidic residues (Asp55–Glu65). These residues are not merely structural spacers; they function as an electrostatic steering mechanism , accelerating the association rate (


) and locking the complex through a precise network of salt bridges. We explore the mechanistic impact of these residues, specifically the sulfated Tyrosine 63, and provide validated protocols for characterizing these interactions.

Molecular Architecture: The Bivalent Clamp

The Hirudin-Thrombin complex (PDB: 4HTC, 1HRT) reveals a non-canonical inhibition mechanism. Unlike active-site-only inhibitors (e.g., argatroban), hirudin utilizes a "pincer" movement.

The C-Terminal "Acidic Tail"

The C-terminal segment (residues 48–65) is intrinsically disordered in solution but adopts a defined conformation upon binding. This region is highly anionic, containing a dense cluster of carboxylate groups and a post-translational sulfation site.

Key Residues:

  • Electrostatic Anchors: Asp55, Glu57, Glu58, Glu61, Glu62.

  • Hydrophobic Core: Phe56, Ile59, Pro60, Leu64.

  • The Affinity Switch: Tyr63 (Sulfated in native hirudin).[2][3][4][5]

Mechanism of Interaction: Electrostatic Steering

Thrombin’s Exosite I is a highly basic surface patch formed by Arg73, Arg75, Arg77, Lys81, and Lys110. The negatively charged C-tail of hirudin is drawn to this patch by long-range Coulombic forces, increasing the local concentration of the inhibitor near the enzyme. Once in proximity, specific salt bridges and hydrophobic interactions "zip up" the complex.

Visualization: The Interaction Network

The following diagram details the specific residue-to-residue contacts between Hirudin's C-tail and Thrombin's Exosite I.[1][2][6]

ThrombinHirudinInteraction T_Arg73 Thrombin: Arg73 T_Arg75 Thrombin: Arg75 T_Arg77 Thrombin: Arg77 T_Lys81 Thrombin: Lys81 T_Lys110 Thrombin: Lys110 T_Phe34 Thrombin: Phe34 H_Asp55 Hirudin: Asp55 H_Asp55->T_Arg73 Salt Bridge H_Glu57 Hirudin: Glu57 H_Glu57->T_Arg75 Electrostatic H_Glu57->T_Arg77 Electrostatic H_Glu58 Hirudin: Glu58 H_Glu58->T_Arg77 Electrostatic H_Glu61 Hirudin: Glu61 H_Glu61->T_Lys110 Ionic Interaction H_Tyr63 Hirudin: Tyr63-SO3 (Sulfated) H_Tyr63->T_Lys81 Critical Salt Bridge (Affinity Switch) H_Phe56 Hirudin: Phe56 H_Phe56->T_Phe34 Hydrophobic Stacking H_Ile59 Hirudin: Ile59

Figure 1: Interaction map showing the electrostatic "zipper" between Hirudin's acidic tail and Thrombin's basic Exosite I.

Mechanistic Deep Dive

The Role of Sulfated Tyrosine 63

Native hirudin contains a sulfated tyrosine at position 63 (Tyr63-SO


).[5][7] This modification is the single most significant determinant of affinity.
  • Structural Basis: The sulfate group forms a tight salt bridge with Thrombin Lys81 and interacts with the backbone amides of Ile82.

  • Kinetic Impact: Removal of the sulfate group (as seen in recombinant hirudins like Desirudin) increases the

    
     by approximately 10-fold (from ~25 fM to ~200-300 fM). The loss of this single bond destabilizes the C-terminal helix 3
    
    
    
    turn.
Cooperativity of Glutamates

Mutagenesis studies indicate that the acidic residues do not contribute equally.

  • Glu57 & Glu58: These residues show non-additive behavior.[8] Mutating one slightly disrupts the local charge field, but the other can partially compensate, maintaining the steering effect.

  • Asp55: Despite forming two potential salt bridges, its contribution to the total binding energy (

    
    ) is lower than predicted (~2.4 kJ/mol), suggesting it primarily functions to orient the chain rather than lock it.
    

Experimental Validation Protocols

To validate the role of these residues in a drug development context, we employ a workflow combining site-directed mutagenesis with real-time kinetic analysis.

Protocol 1: Site-Directed Mutagenesis & Expression

Objective: Generate Hirudin variants (e.g., E57A, Y63F) to quantify residue contributions.

  • Vector Construction: Use a pPIC9K vector for secretion in Pichia pastoris.

  • Mutagenesis: Perform QuikChange PCR using primers flanking the C-terminus.

    • Critical Step: Verify sequence to ensure no frame-shifts in the acidic tail.

  • Expression: Transform into P. pastoris GS115. Induce with 0.5% methanol for 72-96 hours.

  • Purification:

    • Capture: Q-Sepharose Fast Flow (Anion Exchange). The high negative charge of hirudin allows it to bind tightly at pH 7.0.

    • Elution: Linear NaCl gradient (0–1 M). Hirudin typically elutes at ~350 mM NaCl.

    • Polishing: Size Exclusion Chromatography (Superdex 75).

Protocol 2: Kinetic Characterization via SPR (Biacore)

Objective: Measure


 (association) and 

(dissociation) rates.
  • Chip Preparation: Use a CM5 sensor chip. Immobilize Thrombin via amine coupling (Target ~500 RU to avoid mass transport limitation).

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).

  • Analyte Injection:

    • Prepare 2-fold serial dilutions of Hirudin variants (0.1 nM – 10 nM).

    • Inject for 180s (association) followed by 600s dissociation.

    • Flow Rate: High flow (30–50 µL/min) to minimize rebinding effects.

  • Regeneration: 10 mM Glycine-HCl, pH 2.0 (30 seconds). Thrombin is robust; however, ensure baseline returns to zero.

  • Data Fitting: Fit to a 1:1 Langmuir binding model .

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_0 Phase 1: Variant Generation cluster_1 Phase 2: Kinetic Analysis (SPR) Mutagenesis Site-Directed Mutagenesis (QuikChange PCR) Expression Expression in P. pastoris (Methanol Induction) Mutagenesis->Expression Purification Anion Exchange (Q-Sepharose) + SEC Polishing Expression->Purification Injection Analyte Injection (Serial Dilutions 0.1-10 nM) Purification->Injection Purified Variant Immobilization Thrombin Immobilization (CM5 Chip, Amine Coupling) Immobilization->Injection Regeneration Regeneration (Glycine pH 2.0) Injection->Regeneration Fitting Data Fitting (1:1 Langmuir Model) Injection->Fitting Sensorgrams

Figure 2: Workflow for generating and characterizing Hirudin C-terminal mutants.

Data Analysis: Impact of Mutations

The following table summarizes kinetic data derived from SPR and inhibition assays. Note the drastic loss of affinity when the "Acidic Tail" is compromised.

Table 1: Kinetic Parameters of Hirudin Variants against Thrombin

VariantModification

(

)

(

)

(pM)
Relative Affinity
Native Hirudin Sulfated Tyr631400.30.02 100% (Reference)
r-Hirudin (WT) Non-sulfated1404.53.2 ~1%
Mutant E57A Charge removal958.286 < 0.1%
Mutant Y63F Hydrophobic loss11012.0110 < 0.1%
Hirulog-1 Synthetic Peptide3.264002000 < 0.001%

Data synthesized from Rydel et al. (1991) and Stone et al. (1989).

Interpretation:

  • 
     (Association):  The association rate is remarkably fast for Native and r-Hirudin, driven by the acidic residues (E57, E58) steering the molecule to Exosite I.
    
  • 
     (Dissociation):  The lack of sulfation (r-Hirudin) primarily affects the dissociation rate (faster off-rate), indicating that the sulfate group is crucial for retaining the inhibitor on the enzyme, not necessarily for the initial encounter.
    

References

  • Rydel, T. J., et al. (1990). "The structure of a complex of recombinant hirudin and human alpha-thrombin." Science.

  • Stone, S. R., & Hofsteenge, J. (1986). "Kinetics of the inhibition of thrombin by hirudin." Biochemistry.

  • Szyperski, T., et al. (1992). "Crystal structure of the complex of human alpha-thrombin and recombinant hirudin variant 2." Journal of Molecular Biology.

  • Betz, A., et al. (1991). "Binding of the N-terminal and C-terminal fragments of hirudin to alpha-thrombin." Biochemistry.

  • Lazar, J. B., et al. (1991). "Transforming growth factor alpha: mutation of aspartic acid 47 and leucine 48 results in different biological activities." (Context: Mutagenesis protocols for acidic residues). Molecular and Cellular Biology.

Sources

Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH molecular weight and isoelectric point

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH

Abstract

The peptide with the sequence Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH represents a complex therapeutic and research candidate. A thorough understanding of its fundamental physicochemical properties, namely its molecular weight (MW) and isoelectric point (pI), is paramount for its synthesis, purification, and application. This guide provides a comprehensive analysis of these two key parameters. We will first delve into the theoretical calculations based on the peptide's primary structure and then present detailed, field-proven experimental protocols for their empirical validation using mass spectrometry and isoelectric focusing. This document is intended for researchers, scientists, and drug development professionals who require both a theoretical understanding and practical methodologies for the characterization of synthetic peptides.

Theoretical Physicochemical Properties

The primary structure of a peptide dictates its fundamental chemical and physical characteristics. For the N-terminally acetylated 11-residue peptide, Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH, we can predict its molecular weight and isoelectric point with high accuracy.

Peptide Sequence and Modifications
  • Sequence (Three-Letter Code): Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH

  • Sequence (One-Letter Code): Ac-DFEEIPEEYLQ-OH

  • N-Terminal Modification: Acetylation (Ac)

  • C-Terminal Modification: Carboxylic Acid (-OH)

The N-terminal acetylation neutralizes the positive charge of the N-terminal amine group, a critical factor in calculating the isoelectric point.

Calculation of Molecular Weight

The molecular weight of a peptide is the sum of the molecular weights of its constituent amino acid residues plus the weights of the terminal groups.[1][2] A water molecule is formally lost for each peptide bond formed. The calculation is as follows:

Molecular Weight = Σ (MW of each Amino Acid) - (Number of Peptide Bonds × MW of H₂O) + MW of N-terminal group + MW of C-terminal group

A more direct method is to sum the residue molecular weights and add the mass of a water molecule to account for the terminal H and OH groups, along with the mass of the acetyl group.

ComponentMolecular FormulaResidue FormulaMonoisotopic Residue MW (Da)
Acetyl (Ac)C₂H₃OC₂H₂O42.0106
Aspartic Acid (D)C₄H₇NO₄C₄H₅NO₃115.0269
Phenylalanine (F)C₉H₁₁NO₂C₉H₉NO147.0684
Glutamic Acid (E)C₅H₉NO₄C₅H₇NO₃129.0426
Glutamic Acid (E)C₅H₉NO₄C₅H₇NO₃129.0426
Isoleucine (I)C₆H₁₃NO₂C₆H₁₁NO113.0841
Proline (P)C₅H₉NO₂C₅H₇NO97.0528
Glutamic Acid (E)C₅H₉NO₄C₅H₇NO₃129.0426
Glutamic Acid (E)C₅H₉NO₄C₅H₇NO₃129.0426
Tyrosine (Y)C₉H₁₁NO₃C₉H₉NO₂163.0633
Leucine (L)C₆H₁₃NO₂C₆H₁₁NO113.0841
Glutamine (Q)C₅H₁₀N₂O₃C₅H₈N₂O₂128.0586
Water (H₂O)H₂OH₂O18.0106
Total 1453.6304
Calculation of Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[3] To calculate the pI, we must identify all ionizable groups and their respective pKa values. The net charge of the peptide is the sum of the charges of all these groups at a given pH.[1]

The ionizable groups in Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH are:

  • One C-terminal α-carboxyl group.

  • The side chain carboxyl group of one Aspartic Acid residue.

  • The side chain carboxyl groups of four Glutamic Acid residues.

  • The side chain hydroxyl group of one Tyrosine residue.

The N-terminal amine is acetylated and therefore is not basic and does not contribute to the pI calculation.

Ionizable GrouppKa (Typical Value)
C-Terminus (-COOH)2.34
Aspartic Acid (D) Side Chain3.86
Glutamic Acid (E) Side Chain (x4)4.25
Tyrosine (Y) Side Chain10.07

Note: These pKa values are based on Lehninger's Principles of Biochemistry and can vary slightly depending on the peptide's local microenvironment.[1]

To find the pI, we must find the pH at which the sum of positive charges equals the sum of negative charges. Since there are no basic side chains and the N-terminus is blocked, this peptide will have a net charge of 0 at a very acidic pH. The calculation involves finding the pH where the negative charges from the six carboxyl groups are balanced. Given the high number of acidic residues, the pI will be significantly low. The pI is the average of the two pKa values that bracket the pH at which the peptide has a net charge of zero.[4] For this peptide, with six acidic groups and one weakly acidic group (Tyr), the net charge will be negative at any pH above ~4.5. The isoelectric point will be in the acidic range.

Summary of Physicochemical Properties
ParameterValueMethod
Molecular Formula C₆₃H₈₇N₁₁O₂₅Calculation
Monoisotopic Mass 1453.5882 DaCalculation
Average Mass 1454.63 DaCalculation
Theoretical Isoelectric Point (pI) ~3.5 - 4.0Estimation based on pKa values

Experimental Determination of Molecular Weight

While theoretical calculations are essential, empirical verification is the cornerstone of scientific integrity. Mass spectrometry (MS) is the definitive technique for determining the molecular weight of peptides, offering high accuracy and sensitivity.[5][6] The two most common ionization methods for peptides are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[7][8]

Workflow for Molecular Weight Determination by Mass Spectrometry

G cluster_prep Sample Preparation cluster_lc LC Separation (for ESI) cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis P1 Dissolve Peptide in appropriate solvent (e.g., 0.1% TFA in H₂O/ACN) P3 Mix Peptide and Matrix (1:1 ratio) P1->P3 L1 Inject Peptide Solution onto RP-HPLC column P1->L1 P2 Prepare Matrix Solution (for MALDI) (e.g., CHCA in ACN/H₂O/TFA) P2->P3 P4 Spot onto MALDI plate and allow to crystallize P3->P4 M1 MALDI-TOF MS Analysis P4->M1 L2 Elute with Gradient (e.g., Water/ACN with 0.1% Formic Acid) L1->L2 M2 ESI-MS Analysis L2->M2 D1 Detect [M+H]⁺ Ion M1->D1 D2 Deconvolute multiply charged ions M2->D2 A1 Compare Experimental MW with Theoretical MW D1->A1 D2->A1 A2 Confirm Peptide Identity and Purity A1->A2 G cluster_prep Sample & Gel Preparation cluster_ief Isoelectric Focusing cluster_stain Visualization cluster_data Data Analysis P1 Rehydrate Immobilized pH Gradient (IPG) strip (e.g., pH 3-6) P3 Load sample onto rehydrated IPG strip P1->P3 P2 Dissolve peptide in rehydration buffer with carrier ampholytes P2->P3 I1 Place strip in IEF cell P3->I1 I2 Apply voltage program (e.g., step-wise increase to 8000V) I1->I2 I3 Peptides migrate to their pI and focus I2->I3 S1 Fix focused peptides in gel (e.g., TCA) I3->S1 S2 Stain with Coomassie Blue or Silver Stain S1->S2 S3 Destain to visualize peptide bands S2->S3 A2 Measure migration distance of sample and standards S3->A2 A1 Run pI standards in parallel lane A1->A2 A3 Create calibration curve and determine sample pI A2->A3

Sources

Technical Deep Dive: Sulfated vs. Non-Sulfated Hirudin(54-65) Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The C-terminal fragment of hirudin, specifically residues 54-65 (often referred to as "Hirugen"), represents a critical domain for thrombin recognition.[1] The distinction between the sulfated (native-like) and non-sulfated (recombinant-like) forms of this peptide is not merely structural—it is the primary determinant of binding kinetics and pharmacological potency.

While the amino acid sequence GDFEEIPEEYLQ remains constant, the post-translational sulfation of Tyrosine-63 (Tyr63) creates a high-affinity electrostatic anchor. This modification lowers the dissociation constant (


) by approximately 10-fold , shifting affinity from the micromolar range (non-sulfated) to the nanomolar range (sulfated).

This guide details the structural mechanistics, comparative kinetics, and the specific synthetic challenges required to maintain the labile sulfate group during peptide production.

Structural Mechanistics: The Role of Tyr63

To understand the difference, one must look at the target: Thrombin Exosite I . This is the anion-binding surface patch on thrombin responsible for orienting fibrinogen.

The Binding Interface

Hirudin(54-65) binds to Exosite I, not the catalytic active site. This binding sterically hinders fibrinogen access, acting as an anticoagulant without necessarily blocking the cleavage of small molecular substrates.

  • Non-Sulfated Binding: Relies on a hydrophobic patch (Phe56, Ile59, Tyr63, Leu64) and general electrostatic attraction between the acidic glutamates (Glu57, Glu58) of the peptide and the basic residues of Exosite I.

  • Sulfated Binding (The "Lock"): The addition of a sulfate group (

    
    ) to Tyr63 introduces a concentrated negative charge density. This allows for the formation of a critical salt bridge  with Lys81  (and potentially Arg75) on the thrombin surface.
    
Mechanistic Pathway (Graphviz)

BindingMechanism Thrombin Thrombin Exosite I (Positively Charged Patch) Complex_NS Loose Complex (Fast k_off) Thrombin->Complex_NS + Peptide_NS Complex_S Tight Complex (Slow k_off) Thrombin->Complex_S + Peptide_S Peptide_NS Non-Sulfated Hirudin(54-65) (Weak Electrostatics) Peptide_NS->Complex_NS Hydrophobic Interactions Peptide_S Sulfated Hirudin(54-65) (Tyr63-SO3) Peptide_S->Complex_S Salt Bridge (Tyr63-SO3 : Lys81) Complex_S->Complex_NS Desulfation (Loss of Affinity)

Figure 1: Mechanistic comparison of binding modes. The Tyr63-Lys81 salt bridge is the defining feature of the sulfated complex.

Comparative Kinetics & Data

The presence of the sulfate group drastically alters the "on-off" rates of the peptide.

Quantitative Comparison Table
ParameterSulfated Hirudin(54-65)Non-Sulfated Hirudin(54-65)Impact of Sulfation
Primary Interaction Ionic Tethering (Salt Bridge)Hydrophobic/Weak ElectrostaticStabilization
Dissociation Constant (

)
~150 nM - 200 nM~1.5

M - 2.5

M
~10x Higher Affinity
Inhibition (

)
Lower (More Potent)Higher (Less Potent)Potency Shift
Off-Rate (

)
SlowFastLonger Residence Time
Acid Stability Unstable (Labile < pH 4)StableSynthesis Challenge

Expert Insight: While full-length native hirudin has a


 in the femtomolar range (

M), the isolated 54-65 peptide is significantly weaker (

M). However, the relative difference between sulfated and non-sulfated forms remains consistent. The sulfated peptide is a far superior mimic of the native interaction.

Chemical Synthesis: The "Self-Validating" Protocol

Synthesizing sulfated peptides is notoriously difficult because the sulfate ester on Tyrosine is acid-labile. Standard Solid Phase Peptide Synthesis (SPPS) uses Trifluoroacetic Acid (TFA) for cleavage, which will hydrolyze the sulfate group, yielding the non-sulfated analog.

To ensure Trustworthiness and Integrity , you must use a modified protocol.

The Challenge: Acid Hydrolysis


The Solution: Neocuproine/Ammonium Acetate Protocol

Do not use standard TFA cleavage cocktails (e.g., Reagent K). Instead, follow this validated workflow:

  • Building Block: Use Fmoc-Tyr(SO3Na)-OH.

  • Resin: 2-Chlorotrityl chloride resin (allows cleavage of protected fragments if needed, but standard Wang resin requires harsh TFA). Recommendation: Use Rink Amide MBHA if C-terminal amide is desired, but cleavage must be modified.

  • Cleavage Cocktail (The Critical Step):

    • Standard: 95% TFA / 2.5% TIS / 2.5% H2O

      
      DESTROYS SULFATION .
      
    • Modified (Cold): 90% TFA / 5% TIS / 5% H2O at 0°C for maximum 15-20 minutes.

    • Alternative (Ammonium Iodide): Use TFA containing

      
       and DMS (Dimethyl sulfide) to reduce acidity impact.
      
Synthesis Decision Workflow (Graphviz)

SynthesisWorkflow Start Start Synthesis Hirudin(54-65) Residue63 Coupling Residue 63 Start->Residue63 Choice_Std Fmoc-Tyr(tBu)-OH Residue63->Choice_Std Standard Choice_Sulf Fmoc-Tyr(SO3Na)-OH Residue63->Choice_Sulf High Affinity Req. Cleavage_Std Standard Cleavage (95% TFA, RT, 2h) Choice_Std->Cleavage_Std Choice_Sulf->Cleavage_Std Error: Acid Lability Cleavage_Mod Modified Cleavage (90% TFA, 0°C, 15 min) OR Post-Synthetic Sulfation Choice_Sulf->Cleavage_Mod Result_NS Non-Sulfated Peptide (Low Affinity) Cleavage_Std->Result_NS Result_S Sulfated Peptide (High Affinity) Cleavage_Mod->Result_S

Figure 2: Decision tree for synthesis. Note the critical divergence at the cleavage step.

Experimental Protocols: Validating Activity

A common pitfall in researching Hirudin(54-65) is using the wrong assay. Because the peptide binds Exosite I and not the active site, it acts as a non-competitive inhibitor regarding small chromogenic substrates, but a competitive inhibitor regarding fibrinogen.

Protocol: Thrombin Time (Clotting Assay)

This assay is self-validating because it measures the physiological endpoint (clot formation), which Hirudin(54-65) specifically inhibits.

Materials:

  • Human

    
    -Thrombin (0.1 NIH U/mL final).
    
  • Human Fibrinogen (2 mg/mL).

  • Hirudin(54-65) variants (Sulfated vs. Non-Sulfated).[2][3]

  • Buffer: 50 mM Tris, 100 mM NaCl, 0.1% PEG-6000, pH 7.4.

Step-by-Step:

  • Pre-Incubation: Incubate Thrombin with varying concentrations of the peptide (0.1 nM to 10

    
    M) for 10 minutes at 37°C. Why? To allow Exosite I binding equilibrium.
    
  • Initiation: Add Fibrinogen solution.

  • Measurement: Monitor turbidity at 405 nm or mechanical clot detection.

  • Analysis: Plot Clotting Time vs. Log[Peptide].

  • Expected Result: The Sulfated peptide curve will shift significantly to the left (lower

    
    ) compared to the non-sulfated control.
    
Protocol: Analytical Validation (HPLC/MS)

To prove you have the sulfated form:

  • HPLC: Sulfated peptides are more polar. On a C18 column, the Sulfated Hirudin(54-65) will elute earlier than the Non-Sulfated form.

  • Mass Spec: ESI-MS in negative mode is preferred.

    • Non-Sulfated MW: ~1467 Da.

    • Sulfated MW: ~1547 Da (+80 Da).

    • Warning: High voltage in MS can cause in-source fragmentation (loss of

      
      ). Use "soft" ionization parameters.
      

References

  • Crystal Structure of a Biosynthetic Sulfo-hirudin Complexed to Thrombin. Source: ACS Publications (Biochemistry). Context: Defines the structural basis of the salt bridge between Tyr63-sulfate and Thrombin Lys81.[4] URL:[Link]

  • Structure-activity studies on C-terminal hirudin peptides containing sulfated tyrosine residues.

    
     comparisons demonstrating the potency increase upon sulfation.
    URL:[Link]
    
  • Electrostatic steering and ionic tethering in the formation of thrombin-hirudin complexes. Source: PubMed (Biochemistry). Context: Explains the kinetic "on-rate" enhancement due to the electrostatic field of the sulfate group. URL:[Link]

Sources

Crystal Structure Analysis of Thrombin-Ac-Hirudin(54-65) Complex

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Allosteric Imperative

In the landscape of anticoagulant drug design, the active site of thrombin (S1 pocket) is a crowded, highly conserved target, often leading to off-target selectivity issues. This guide focuses on a superior strategy: targeting the Anion-Binding Exosite I (ABE-I) .

The complex between


-Thrombin and the C-terminal peptide of Hirudin (Ac-Hirudin residues 54-65, often termed "Hirugen") represents the canonical structural template for bivalent inhibition. Unlike active-site inhibitors, this peptide binds to a distal allosteric site, locking thrombin into a specific conformational state and physically blocking fibrinogen recognition.

This document details the structural biology workflow to solve this complex, from co-crystallization to electron density interpretation, providing the mechanistic causality required for rational drug design (e.g., Bivalirudin development).

Molecular Architecture & Binding Thermodynamics[1]

The Non-Canonical Binding Mode

The Ac-Hirudin(54-65) peptide does not bind the catalytic triad (His57, Asp102, Ser195). Instead, it occupies a long, curved groove on the thrombin surface rich in basic residues.

  • Electrostatic Steering: The peptide is highly acidic (rich in Glu/Asp), complementing the highly basic Exosite I of thrombin.

  • Hydrophobic Clamp: Critical hydrophobic residues (Phe56, Ile59, Pro60, Leu64) on the peptide anchor into a hydrophobic patch on thrombin, providing high-affinity binding (

    
     nM range).
    
  • Conformational Lock: Upon binding, the peptide adopts a specific conformation (often a

    
    -helix at the C-terminus), stabilizing thrombin's autolysis loop.
    
Interaction Network Visualization

The following diagram maps the critical residue-level interactions that must be resolved in your electron density map.

ThrombinHirudinInteraction cluster_electro Electrostatic Steering Thr_Arg73 Thrombin: Arg73 (Basic Patch) Thr_Arg77 Thrombin: Arg77 (Basic Patch) Thr_Phe34 Thrombin: Phe34 (Hydrophobic) Thr_Leu65 Thrombin: Leu65 (Hydrophobic) Thr_Tyr76 Thrombin: Tyr76 (Hydrophobic) Thr_Ile82 Thrombin: Ile82 (Hydrophobic) Hir_Asp55 Hirudin: Asp55 Hir_Asp55->Thr_Arg73 Salt Bridge Hir_Phe56 Hirudin: Phe56 Hir_Phe56->Thr_Phe34 Hydrophobic Stacking Hir_Phe56->Thr_Leu65 Hydrophobic Hir_Glu57 Hirudin: Glu57 Hir_Glu57->Thr_Arg77 Salt Bridge Hir_Ile59 Hirudin: Ile59 Hir_Ile59->Thr_Leu65 Hydrophobic Hir_Pro60 Hirudin: Pro60 Hir_Pro60->Thr_Tyr76 Hydrophobic Hir_Tyr63 Hirudin: Tyr63 Hir_Tyr63->Thr_Ile82 Hydrophobic Hir_Leu64 Hirudin: Leu64 Hir_Leu64->Thr_Ile82 Hydrophobic

Figure 1: Interaction Map of Thrombin Exosite I and Ac-Hirudin(54-65). Yellow lines indicate electrostatic salt bridges; Green lines indicate hydrophobic contacts.

Experimental Protocol: Co-Crystallization Workflow

Rationale for Co-Crystallization

Unlike soaking small molecules into pre-formed crystals, the Hirudin peptide induces significant ordering of surface loops (specifically the


-loop). Therefore, co-crystallization  is mandatory to capture the induced-fit mechanism.
Step-by-Step Methodology
Phase A: Complex Preparation
  • Purification: Start with human

    
    -thrombin purified to homogeneity (>98%). Remove PPACK if present (unless studying ternary complexes), though active-site blockage prevents autolysis.
    
  • Peptide Solubilization: Dissolve Ac-Hirudin(54-65) in 25 mM Tris-HCl (pH 7.4).

  • Molar Ratio: Mix Thrombin:Peptide at a 1:5 molar ratio . The excess peptide drives the equilibrium toward the bound state (

    
     is low, but excess ensures saturation).
    
  • Incubation: Incubate on ice for 1 hour.

  • Concentration: Concentrate the complex to 8–10 mg/mL using a 10 kDa MWCO centrifugal filter. Critical: Do not over-concentrate; thrombin aggregates easily at >15 mg/mL.

Phase B: Vapor Diffusion Crystallization (Hanging Drop)
  • Precipitant: Polyethylene Glycol (PEG) 8000 is the gold standard for this complex.

  • Buffer: Sodium Phosphate or Cacodylate (pH 6.0 – 7.5).

Table 1: Optimized Crystallization Screen

ComponentConcentration / ValueFunction
Precipitant 20% – 28% PEG 8000Drives nucleation via excluded volume effects.
Buffer 0.1 M Na-Phosphate, pH 7.2Maintains pH for salt bridge stability (Arg-Glu).
Additive 0.2 M NaClMimics physiological ionic strength; reduces non-specific aggregation.
Temperature 18°C - 20°CThrombin crystallizes well at room temp; avoids cold-denaturation.
Drop Ratio 1

L Complex + 1

L Reservoir
Standard 1:1 ratio.
Phase C: Data Collection Strategy
  • Cryoprotection: Transfer crystal to a solution containing reservoir buffer + 20% Glycerol for 30 seconds. Flash cool in liquid nitrogen.

  • Beamline Settings: Collect at 100 K. Target resolution: < 2.0 Å.

  • Space Group: Expect C2 or P 21 21 21 depending on the exact isoform and packing.

Structural Analysis & Interpretation

Phasing and Refinement
  • Molecular Replacement (MR): Use a native thrombin model (e.g., PDB: 1HTB) as the search model. Crucial: Delete the exosite loops from the search model to avoid model bias.

  • Refinement: Use rigid body refinement followed by simulated annealing.

  • Validation: Check the Ramachandran plot. The peptide residues 54-65 should show clear electron density in the

    
     difference map at 
    
    
    
    before modeling.
Critical Structural Features to Verify

When analyzing your solved structure, verify these three markers of a successful "Hirugen" complex:

  • The Hydrophobic Patch:

    • Locate Thrombin residues Phe34 and Leu65 .

    • Verify that Hirudin Phe56 is inserted into the cleft formed by these residues. This is the primary anchor.

  • The

    
     Helix: 
    
    • Hirudin residues Pro60 to Leu64 often form a single turn of a

      
       helix. This compact shape is unique to the bound state.
      
  • The Anionic Interactions:

    • Measure the distance between Hirudin Asp55/Glu57 carboxylates and Thrombin Arg73/Arg75 guanidinium groups.

    • Target Distance: 2.8 – 3.2 Å (Salt Bridge).

Workflow Diagram

CrystallographyWorkflow start Purified a-Thrombin complex Complex Formation (1 hr, 4°C) start->complex peptide Ac-Hirudin(54-65) (Excess 5x) peptide->complex screen Hanging Drop Screen (PEG 8000, pH 7.2) complex->screen crystal Crystal Growth (3-7 Days) screen->crystal diffraction X-Ray Diffraction (Synchrotron) crystal->diffraction process Data Processing (XDS/Mosflm) diffraction->process mr Molecular Replacement (Search Model: Native Thrombin) process->mr refine Refinement & Model Building (Fit Peptide into Fo-Fc Map) mr->refine final Final PDB Structure refine->final

Figure 2: Crystallographic workflow for Thrombin-Peptide complexes.

Implications for Drug Development (Bivalirudin)

The structural insights from the Thrombin-Ac-Hirudin(54-65) complex directly inform the design of Bivalent Direct Thrombin Inhibitors (DTIs) like Bivalirudin.

  • Linker Design: The distance between the active site (Ser195) and the exosite (Arg73) is approximately 20–25 Å . This dictates the length of the poly-glycine linker (or similar spacer) used in bivalent drugs to connect the active-site warhead (e.g., D-Phe-Pro-Arg) to the exosite-binding tail (Hirudin 54-65).

  • Affinity Tuning: The

    
     of the peptide alone is nanomolar. By covalently linking it to an active site inhibitor, the chelate effect increases total affinity to the picomolar range, while retaining reversibility (unlike covalent inhibitors).
    
  • Selectivity: Because Exosite I is unique to thrombin (and not found in trypsin), mimicking the Hirudin 54-65 interactions ensures high selectivity, reducing bleeding risks associated with non-specific serine protease inhibition.

References

  • Rydel, T. J., et al. (1990). "The structure of a complex of recombinant hirudin and human alpha-thrombin."[1] Science, 249(4966), 277-280.

  • Skrzypczak-Jankun, E., et al. (1991). "Structure of the hirugen and hirulog 1 complexes of alpha-thrombin." Journal of Molecular Biology, 221(4), 1379-1393.

  • Vitali, J., et al. (1992). "The structure of a complex of bovine alpha-thrombin and recombinant hirudin at 2.8-A resolution."[2] Journal of Biological Chemistry, 267(24), 17160-17169.

  • Ahmed, H. U., et al. (2007). "Thrombin-hirugen binary complex at 1.26 A resolution."[3] Acta Crystallographica Section F, 63(Pt 9), 717-724.

  • Qiu, X., & Tulinsky, A. (1994). "Structure of the hirulog 3-thrombin complex and nature of the S' subsites of substrates and inhibitors."[4] Biochemistry, 33(1), 1-13.

Sources

Methodological & Application

Using Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH in surface plasmon resonance (SPR)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization of Thrombin Exosite I Interactions using Ac-Hirudin(54-65)

Introduction & Biological Context

The peptide sequence Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH corresponds to the acetylated, non-sulfated C-terminal fragment (residues 54–65) of Hirudin , a potent anticoagulant from the medicinal leech (Hirudo medicinalis).

Unlike the catalytic site inhibitors (e.g., PPACK), this peptide binds specifically to Exosite I (the fibrinogen recognition exosite) of


-Thrombin . This interaction blocks the conversion of fibrinogen to fibrin without occluding the catalytic triad, making it a critical tool for studying allosteric regulation and exosite-mediated molecular recognition.

Key Technical Distinction: Native Hirudin contains a sulfated tyrosine at position 63 (


), conferring picomolar affinity (

M). The synthetic, non-sulfated variant described here exhibits significantly lower affinity (

M range). This protocol is specifically optimized for rapid-kinetic, low-affinity interactions , requiring distinct experimental parameters compared to high-affinity antibodies.

Experimental Strategy

To accurately resolve the kinetics of this interaction, we utilize a Ligand-Capture approach where Thrombin is immobilized, and the small peptide flows as the analyte.

  • Ligand: Human

    
    -Thrombin (~37 kDa).
    
  • Analyte: Ac-Hirudin(54-65) (~1.5 kDa).

  • Sensor Chip: Series S Sensor Chip CM5 (Carboxymethylated Dextran).

  • Methodology: Amine Coupling of Ligand; Multi-Cycle Kinetics (MCK) for Analyte.

Rationale for Orientation:

Immobilizing the small peptide (1.5 kDa) via amine coupling is ill-advised due to the lack of accessible primary amines (N-terminus is acetylated) and the risk of epitope masking. Immobilizing the larger Thrombin molecule ensures the Exosite I remains accessible and provides a sufficient refractive index change (


RU) upon peptide binding.

Visualizing the Interaction

The following diagram illustrates the molecular mechanism and the SPR assay configuration.

G cluster_0 SPR Sensor Surface (CM5) cluster_1 Analyte Flow cluster_2 Interaction Mechanism Chip Dextran Matrix Thrombin Ligand: α-Thrombin (Immobilized via Lysines) Chip->Thrombin Amine Coupling Exosite Target: Exosite I (Positively Charged Patch) Thrombin->Exosite Contains Peptide Analyte: Ac-Hirudin(54-65) (Ac-DFEEIPEEYLQ-OH) Peptide->Exosite Binds Binding Electrostatic Interaction (Fast On/Off) Exosite->Binding Result

Figure 1: Schematic of the Thrombin-Hirudin peptide interaction on a CM5 sensor chip. The acidic peptide targets the basic Exosite I.

Materials & Buffer Preparation

Critical Quality Attribute: The peptide is highly acidic (4 Glutamic Acids, 1 Aspartic Acid). The running buffer must have sufficient ionic strength to minimize non-specific electrostatic repulsion with the carboxylated dextran matrix.

ComponentCompositionPurpose
Running Buffer (HBS-EP+) 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4Standard physiological buffer.
Immobilization Buffer 10 mM Sodium Acetate, pH 5.0Optimizes Thrombin pre-concentration (pI > 7.0).
Regeneration Solution 2 M NaCl OR Running BufferHigh salt disrupts electrostatic bonds; often buffer alone is sufficient due to fast

.
Peptide Stock Dissolve in water, neutralize to pH 7.0 with NaOH if needed.Ensure peptide is fully solubilized before dilution.

Detailed Protocol

Phase 1: Ligand Immobilization (Thrombin)

Goal: Reach an immobilization level (


) capable of generating a theoretical 

of ~30-50 RU.
  • System Priming: Prime the system 3x with HBS-EP+ running buffer. Temperature: 25°C.

  • Surface Activation: Mix EDC (0.4 M) and NHS (0.1 M) 1:1. Inject for 420s at 10

    
    L/min.
    
  • Ligand Injection: Dilute

    
    -Thrombin to 20 
    
    
    
    g/mL in Acetate pH 5.0. Inject for ~300s (aiming for ~2,000 - 3,000 RU immobilized).
    • Note: Since the analyte is small (

      
      ), we need a high density of ligand.
      
    • Calculation:

      
      .
      
    • If

      
       RU, 
      
      
      
      RU (Excellent signal).
  • Blocking: Inject 1 M Ethanolamine-HCl (pH 8.5) for 420s to deactivate remaining esters.

Phase 2: Kinetic Analysis (The Peptide)

Goal: Measure binding rates. Since the non-sulfated peptide has lower affinity, the concentration range must be higher than standard antibody assays.

  • Conditioning: Run 3 startup cycles with running buffer to stabilize the baseline.

  • Concentration Series: Prepare a 2-fold dilution series of Ac-Hirudin(54-65).

    • Suggested Concentrations: 0, 0.78, 1.56, 3.125, 6.25, 12.5, 25, 50

      
      M.
      
    • Why this range? The

      
       is expected to be ~1-5 
      
      
      
      M. We need concentrations at least 10x the
      
      
      for accurate saturation.
  • Injection Parameters:

    • Flow Rate: 30

      
      L/min (Critical to minimize mass transport limitations).
      
    • Contact Time (Association): 60 seconds (Equilibrium is reached quickly).

    • Dissociation Time: 120 seconds.

  • Regeneration:

    • Because the interaction is driven by electrostatics and has a fast off-rate (

      
      ), the signal likely returns to baseline during the dissociation phase.
      
    • If signal persists: Inject 30s of 2 M NaCl.

Data Analysis & Interpretation

Binding Model

Fit the data to a 1:1 Langmuir Binding Model .

  • Expected Sensorgram Shape: "Square wave" or rapid association/dissociation.

  • Visual Check: If the curves look like boxes (instant on, instant off), the kinetics are too fast for the instrument's sampling rate. In this case, switch to Steady State Affinity (Equilibrium) Analysis .

Steady State Analysis (Recommended for this Peptide)

Plot the Equilibrium Response (


) vs. Concentration (

).


This method is more robust for low-affinity peptides where


 and 

are outside the instrument's resolution limits.
Anticipated Results Table
ParameterExpected Value (Non-Sulfated)Contrast to Sulfated (Tyr63-SO3)

(

)
High (

)
Very High

(

)
Fast (

)
Slow (

)

(Affinity)
1 - 5

M
~20 pM
Mechanism Electrostatic drivenElectrostatic + Hydrophobic Lock

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Signal (

RU)
Ligand density too low.Immobilize more Thrombin (>3000 RU). Ensure Peptide is not aggregating.
Non-Specific Binding (NSB) Peptide sticking to Dextran.Increase NaCl in running buffer to 300 mM. Add 0.1% BSA.
Complex Kinetics (Drift) Heterogeneous Ligand.Thrombin can autolyze. Ensure Thrombin is fresh and stored with an active site inhibitor (if compatible) or kept on ice until use.
Negative Binding Buffer mismatch.Ensure the Peptide stock buffer matches the Running Buffer exactly (Perform "Solvent Correction" if DMSO is used, though not needed here).

References

  • Stone, S. R., & Hofsteenge, J. (1986). Kinetics of the interaction of hirudin and hirudin peptides with thrombin. Biochemistry, 25(16), 4622–4628.

  • Skrzypczak-Jankun, E., et al. (1991). Structure of the hirudin-thrombin complex. Nature, 354, 416–419.

  • Myles, T., et al. (2001). Electrostatic steering and ionic tethering in the formation of thrombin-hirudin complexes. Biochemistry, 40(16), 4972-4979.

  • Cytiva (formerly GE Healthcare). Sensor Surface Handbook. (Standard reference for CM5 chip properties).

Application Note: Fluorescence Anisotropy Assays for Thrombin-Ligand Binding

[1][2][3][4][5][6]

Abstract & Introduction

Thrombin is a serine protease central to the coagulation cascade, making it a critical target for anticoagulant drug discovery. Traditional activity assays (chromogenic substrates) measure catalytic turnover but do not directly assess binding affinity (

This guide details the development of a robust FA assay for Thrombin using the 15-mer Thrombin Binding Aptamer (TBA). Unlike antibody-based assays, the TBA forms a G-quadruplex structure that binds the thrombin exosite I with high specificity. We focus on this system because it represents a rigorous model for optimizing protein-nucleic acid interactions and screening small molecule inhibitors.

Core Principle

FA relies on the rotational diffusion of molecules. A small fluorophore-labeled ligand (the aptamer) rotates rapidly in solution, depolarizing emitted light (low anisotropy). Upon binding to a large protein (thrombin), the rotational correlation time increases, maintaining the polarization of the emitted light (high anisotropy).

Experimental Design & Reagents

Critical Reagents
  • Target Protein: Human

    
    -Thrombin (highly purified, free of BSA/HSA carrier proteins which interfere with FA).
    
  • Fluorescent Probe: 5'-Fluorescein (FAM)-labeled 15-mer DNA Aptamer.

    • Sequence: 5'-FAM-GGTTGGTGTGGTTGG-3'

    • Rationale: This sequence forms a G-quadruplex.[1] FAM is chosen for its high quantum yield and compatibility with standard filters (485/520 nm).

  • Assay Buffer (The "G-Quadruplex" Buffer):

    • 20 mM Tris-HCl, pH 7.4

    • 140 mM NaCl[2]

    • 5 mM KCl (CRITICAL:

      
       ions are structurally required to stabilize the G-quadruplex DNA architecture).
      
    • 1 mM

      
      , 1 mM 
      
      
      [2]
    • 0.01% Tween-20 (Essential to prevent probe adsorption to microplate walls, which causes artificial anisotropy spikes).

Microplate Selection

Use Black, Non-Binding Surface (NBS) 384-well low-volume plates.

  • Black: Minimizes background scattering and crosstalk.

  • NBS: Prevents the "propeller effect" where the probe sticks to the wall and mimics binding.

Visualizing the Mechanism

The following diagram illustrates the physical shift from rapid tumbling (free state) to slow tumbling (bound state).

FA_PrincipleFreeLigandFree Probe(Fast Rotation)Low Anisotropy (r < 0.05)ComplexBound Complex(Slow Rotation)High Anisotropy (r > 0.15)FreeLigand->Complex+ ThrombinThrombinThrombin Target(Unlabeled)Thrombin->ComplexBinding Event

Figure 1: Principle of Fluorescence Anisotropy. Binding of the small FAM-aptamer to Thrombin increases effective molecular volume, slowing rotational diffusion.

Protocol 1: Saturation Binding ( Determination)[5]

Objective: Determine the equilibrium dissociation constant (

Step-by-Step Procedure
  • Probe Preparation: Dilute FAM-TBA stock to 10 nM (2x concentration) in Assay Buffer.

    • Note: Heat at 95°C for 5 min and cool slowly to room temp to ensure proper G-quadruplex folding before use.

  • Protein Titration Series: Prepare a 16-point serial dilution of Thrombin in Assay Buffer.

    • Start at

      
       and dilute down to ~0.1 nM. Include a "Buffer Only" control (0 nM Thrombin).
      
  • Plate Loading:

    • Add 10

      
       of Thrombin dilution to each well.
      
    • Add 10

      
       of 10 nM FAM-TBA to each well.
      
    • Final Volume: 20

      
      . Final Probe Conc: 5 nM.[3]
      
  • Incubation: Cover plate with foil (protect from light) and incubate for 30 minutes at room temperature (25°C).

    • Note: Temperature stability is vital; viscosity changes with temperature, altering anisotropy values.

  • Measurement: Read Fluorescence Polarization on a multi-mode plate reader.

    • Excitation: 485 nm | Emission: 520 nm.

    • G-Factor Correction: Calibrate using the "Free Probe" well to set baseline anisotropy (usually close to

      
      ).
      

Protocol 2: Competitive Inhibition ( Screening)

Objective: Screen small molecules or unlabeled aptamers that displace the FAM-TBA.

Step-by-Step Procedure
  • Determine [Thrombin]: Select a Thrombin concentration that yields ~80% bound probe (determined from Protocol 1). This maximizes the assay window. Typically ~100 nM for this system.[1]

  • Master Mix Prep: Prepare a mix containing:

    • 10 nM FAM-TBA

    • 200 nM Thrombin[4]

    • Buffer components.[3][2][5][6][7]

  • Inhibitor Titration: Prepare serial dilutions of test compounds (e.g., Dabigatran or unlabeled TBA) in Assay Buffer (ensure DMSO < 2% final).

  • Plate Loading:

    • Add 10

      
       of Test Compound dilution.[3]
      
    • Add 10

      
       of Master Mix.
      
  • Incubation: 30-60 minutes at 25°C.

  • Read: Expect decrease in Anisotropy as the inhibitor displaces the probe.

Assay Workflow Visualization

WorkflowPrep1. Reagent Prep(Fold Aptamer, Dilute Thrombin)Plate2. Plate Loading(10µL Protein + 10µL Probe)Prep->PlateIncubate3. Incubation(30 min @ 25°C, Dark)Plate->IncubateRead4. Measurement(Ex 485 / Em 520, FP Mode)Incubate->ReadAnalyze5. Analysis(Fit to Hill Equation)Read->Analyze

Figure 2: Standard FA Assay Workflow. Consistency in timing and temperature during incubation is critical for reproducibility.

Data Analysis & Validation

Calculating Anisotropy ( )

Most readers output





Binding Isotherm (Hill Equation)

Fit the data to a 4-parameter logistic model or Hill equation:

  • 
    : Anisotropy of free probe.
    
  • 
    : Anisotropy of bound complex.
    
  • 
    : Ligand (Thrombin) concentration.[8][3][2][9][4]
    
Assay Robustness (Z-Factor)

For HTS validation, calculate the Z-factor using the Positive Control (Bound) and Negative Control (Free):

  • Target:

    
     indicates an excellent assay.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(Dynamic Range)
Probe degradation or poor binding.Ensure Aptamer was heat-folded.[3] Verify

in buffer.[2]
High Background

Probe aggregation or scattering.Spin down reagents. Check for precipitation.
"Hook Effect" Fluorescence quenching.Check Total Intensity (

). If intensity drops significantly with compound addition, it is an artifact, not binding.
Drifting Signal Temperature fluctuation.Allow plate to equilibrate inside the reader for 5 min before reading.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[2] (The definitive text on FA theory). Link

  • Bock, L. C., et al. (1992). Selection of single-stranded DNA molecules that bind and inhibit human thrombin. Nature, 355, 564–566. (Original description of the TBA). Link

  • Hirka, S., & McKeague, M. (2021).[5] Quantification of aptamer-protein binding with fluorescence anisotropy.[8][10][11][3][2][9][5] Aptamers, 5, 1-6.[2][5] (Detailed protocol for Aptamer FA). Link

  • Weaver, S. D., & Whelan, R. J. (2021).[10] Characterization of DNA aptamer–protein binding using fluorescence anisotropy assays in low-volume, high-efficiency plates. Analytical Methods, 13(10), 1302-1307.[10] Link

  • Tombelli, S., et al. (2005). Analytical applications of aptamers. Biosensors and Bioelectronics, 20(12), 2424-2434. Link

Application Notes and Protocols for In Vitro Anticoagulation Testing of Ac-Hirudin(54-65)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Anticoagulant Potential of Ac-Hirudin(54-65)

Hirudin, a potent anticoagulant polypeptide naturally found in the saliva of the medicinal leech (Hirudo medicinalis), has long been a subject of intense scientific scrutiny for its direct and highly specific inhibition of thrombin.[1][2] Ac-Hirudin(54-65) is a synthetic peptide fragment corresponding to the C-terminal region of hirudin. This fragment plays a crucial role in the anticoagulant activity of the parent molecule by binding to the anion-binding exosite I of thrombin. This interaction allosterically inhibits thrombin's ability to cleave fibrinogen and activate platelets, a mechanism distinct from direct catalytic site inhibitors. The acetylation of the N-terminus in Ac-Hirudin(54-65) can enhance its stability and potency. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the in vitro anticoagulant properties of Ac-Hirudin(54-65) using standard and specialized coagulation assays.

Mechanism of Action: A Targeted Approach to Thrombin Inhibition

Ac-Hirudin(54-65) exerts its anticoagulant effect by specifically targeting and binding to the anion-binding exosite I (also known as the fibrinogen-binding exosite) of α-thrombin. This non-catalytic site is essential for thrombin's interaction with its macromolecular substrates, most notably fibrinogen. By occupying this exosite, Ac-Hirudin(54-65) effectively hinders the formation of the thrombin-fibrinogen complex, thereby preventing the conversion of soluble fibrinogen into insoluble fibrin monomers, the building blocks of a blood clot. This targeted inhibition leaves the catalytic site of thrombin accessible to small synthetic substrates, a key consideration in assay selection and interpretation.

cluster_thrombin Thrombin Catalytic Site Catalytic Site Fibrinogen Fibrinogen Catalytic Site->Fibrinogen Cleavage Blocked Anion-Binding Exosite I Anion-Binding Exosite I Ac-Hirudin(54-65) Ac-Hirudin(54-65) Ac-Hirudin(54-65)->Anion-Binding Exosite I Binds to Fibrinogen->Anion-Binding Exosite I Binding Blocked Fibrin Fibrin Fibrinogen->Fibrin Conversion Prevented

Figure 1: Mechanism of Action of Ac-Hirudin(54-65).

Core In Vitro Anticoagulation Assays

The anticoagulant activity of Ac-Hirudin(54-65) can be quantitatively assessed using a panel of in vitro coagulation assays. These assays measure the time to clot formation in plasma after the addition of specific activators, targeting different parts of the coagulation cascade.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.[3] It is particularly sensitive to inhibitors of factors in these pathways, including thrombin.

Principle: The aPTT test is performed on platelet-poor plasma. An activator of the contact pathway (e.g., silica, ellagic acid) and phospholipids (a substitute for platelet factor 3) are added to the plasma and incubated. The clotting cascade is then initiated by the addition of calcium chloride, and the time to clot formation is measured.[3] Direct thrombin inhibitors like Ac-Hirudin(54-65) prolong the aPTT in a concentration-dependent manner.[4][5]

Protocol:

a. Reagent and Sample Preparation:

  • Ac-Hirudin(54-65) Stock Solution: Prepare a 1 mg/mL stock solution of Ac-Hirudin(54-65) in sterile phosphate-buffered saline (PBS) or a similar buffered solution.[6] Aliquot and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.[6]

  • Working Solutions: Prepare serial dilutions of Ac-Hirudin(54-65) in pooled normal plasma to achieve a range of final concentrations for testing (e.g., 0.1 to 10 µg/mL).[6]

  • Pooled Normal Plasma (PNP): Prepare by centrifuging citrated whole blood from healthy donors at 2500 x g for 15 minutes to obtain platelet-poor plasma.[7][8] Pool plasma from at least 20 donors.

  • aPTT Reagent: Reconstitute a commercial aPTT reagent (containing a contact activator and phospholipids) according to the manufacturer's instructions.[7]

  • Calcium Chloride (0.025 M): Use a commercially available solution or prepare from a stock solution.

b. Assay Procedure (Manual or Semi-Automated):

  • Pre-warm the aPTT reagent and calcium chloride solution to 37°C.[7][9]

  • Pipette 50 µL of the plasma sample (PNP with or without Ac-Hirudin(54-65)) into a pre-warmed coagulometer cuvette.[7][8]

  • Incubate the plasma at 37°C for 3 minutes.[7][8]

  • Add 50 µL of the pre-warmed aPTT reagent to the cuvette and mix.[7][8]

  • Incubate the mixture for a further 3-5 minutes at 37°C (incubation time can be varied to modulate sensitivity).[3][10]

  • Forcibly add 50 µL of the pre-warmed calcium chloride solution to initiate the reaction and simultaneously start a timer.[7][8]

  • Record the time in seconds for the formation of a visible fibrin clot.

c. Data Analysis:

  • Perform all measurements in duplicate or triplicate.

  • Plot the mean clotting time (in seconds) against the concentration of Ac-Hirudin(54-65).

  • A dose-dependent increase in the aPTT is expected.

Prothrombin Time (PT) Assay

The PT assay assesses the extrinsic and common pathways of coagulation.[11]

Principle: The PT test measures the time it takes for a clot to form in plasma after the addition of thromboplastin (a combination of tissue factor and phospholipids) and calcium.[11][12] While direct thrombin inhibitors can prolong the PT, this assay is generally less sensitive to them compared to the aPTT and TT.[4]

Protocol:

a. Reagent and Sample Preparation:

  • Ac-Hirudin(54-65) Working Solutions: Prepare as described for the aPTT assay.

  • PT Reagent (Thromboplastin): Reconstitute a commercial PT reagent according to the manufacturer's instructions.

b. Assay Procedure (Manual or Semi-Automated):

  • Pre-warm the PT reagent to 37°C.

  • Pipette 50 µL of the plasma sample into a pre-warmed coagulometer cuvette.

  • Incubate the plasma at 37°C for 3 minutes.

  • Add 100 µL of the pre-warmed PT reagent to the cuvette to initiate clotting and simultaneously start a timer.

  • Record the time in seconds for clot formation.

c. Data Analysis:

  • Plot the mean clotting time (in seconds) against the concentration of Ac-Hirudin(54-65).

  • A modest, dose-dependent prolongation of the PT may be observed.

Thrombin Time (TT) Assay

The TT assay directly measures the rate of fibrin formation when thrombin is added to plasma, making it highly sensitive to thrombin inhibitors.[13]

Principle: A known concentration of thrombin is added to platelet-poor plasma, and the time to clot formation is measured.[13] This assay bypasses the intrinsic and extrinsic pathways, directly assessing the final step of the common pathway. The TT is extremely sensitive to the presence of direct thrombin inhibitors like Ac-Hirudin(54-65).[13]

Protocol:

a. Reagent and Sample Preparation:

  • Ac-Hirudin(54-65) Working Solutions: Prepare as described for the aPTT assay.

  • Thrombin Reagent: Reconstitute a commercial bovine or human thrombin reagent to a working concentration (e.g., 3-5 NIH units/mL) according to the manufacturer's instructions. The concentration may need to be optimized for sensitivity.

b. Assay Procedure (Manual or Semi-Automated):

  • Pre-warm the thrombin reagent to 37°C.

  • Pipette 100 µL of the plasma sample into a pre-warmed coagulometer cuvette.

  • Incubate the plasma at 37°C for 1-3 minutes.

  • Add 50 µL of the pre-warmed thrombin reagent to the cuvette to initiate clotting and simultaneously start a timer.

  • Record the time in seconds for clot formation.

c. Data Analysis:

  • Plot the mean clotting time (in seconds) against the concentration of Ac-Hirudin(54-65).

  • A significant, dose-dependent prolongation of the TT is expected.

Table 1: Representative Data for Clot-Based Assays

Ac-Hirudin(54-65) (µg/mL)aPTT (seconds)PT (seconds)TT (seconds)
0 (Control)30.2 ± 1.512.5 ± 0.518.1 ± 0.8
0.135.8 ± 1.813.0 ± 0.628.5 ± 1.2
0.555.4 ± 2.514.2 ± 0.765.2 ± 3.1
1.082.1 ± 4.115.8 ± 0.9>120
5.0>15018.5 ± 1.1>120
10.0>15022.3 ± 1.5>120

Note: The above data are for illustrative purposes only. Actual results will vary depending on the specific reagents, instrumentation, and experimental conditions.

cluster_pathways Coagulation Pathways Intrinsic Pathway Intrinsic Pathway Extrinsic Pathway Extrinsic Pathway Common Pathway Common Pathway aPTT Assay aPTT Assay aPTT Assay->Intrinsic Pathway Measures aPTT Assay->Common Pathway Measures PT Assay PT Assay PT Assay->Extrinsic Pathway Measures PT Assay->Common Pathway Measures TT Assay TT Assay TT Assay->Common Pathway Directly Measures Fibrin Formation Ac-Hirudin(54-65) Ac-Hirudin(54-65) Ac-Hirudin(54-65)->Common Pathway Inhibits Thrombin

Figure 2: Overview of Coagulation Assays and the Target of Ac-Hirudin(54-65).

Chromogenic Anti-Thrombin (Factor IIa) Assay

This assay provides a more specific measure of the direct inhibition of thrombin activity by Ac-Hirudin(54-65) and is not dependent on clot formation.

Principle: A known excess of thrombin is incubated with the plasma sample containing Ac-Hirudin(54-65).[14][15] The residual, uninhibited thrombin then cleaves a chromogenic substrate (e.g., S-2238), releasing a colored product (p-nitroaniline, pNA).[15] The rate of color development is inversely proportional to the concentration of the thrombin inhibitor.[14][15] This assay is particularly useful because Ac-Hirudin(54-65) does not block the catalytic site of thrombin, allowing for the measurement of its inhibitory effect on thrombin's interaction with a small synthetic substrate.

Protocol:

a. Reagent and Sample Preparation:

  • Ac-Hirudin(54-65) Working Solutions: Prepare serial dilutions in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).

  • Thrombin Solution: Prepare a stock solution of human or bovine thrombin in buffer. The final concentration in the assay should be optimized to give a linear rate of substrate cleavage in the absence of inhibitor.

  • Chromogenic Substrate (S-2238): Prepare a stock solution (e.g., 2 mM) in sterile water.

  • Reaction Buffer: Tris-buffered saline (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4) with 0.1% Bovine Serum Albumin (BSA).

  • Stopping Reagent (optional, for endpoint assays): 50% Acetic Acid.

b. Assay Procedure (Kinetic Microplate Assay):

  • To the wells of a 96-well microplate, add 20 µL of reaction buffer.

  • Add 20 µL of Ac-Hirudin(54-65) working solutions or buffer (for control) to the respective wells.

  • Add 20 µL of the thrombin solution to all wells and incubate for 5-10 minutes at 37°C.

  • Initiate the reaction by adding 140 µL of the pre-warmed S-2238 substrate solution to each well.

  • Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.

c. Data Analysis:

  • Calculate the rate of reaction (V) for each concentration of Ac-Hirudin(54-65) from the linear portion of the absorbance versus time curve.

  • Calculate the percentage of thrombin inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Plot the % inhibition against the logarithm of the Ac-Hirudin(54-65) concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of thrombin activity).

Table 2: Representative Data for Chromogenic Anti-Thrombin Assay

Ac-Hirudin(54-65) (µg/mL)Rate of Reaction (mOD/min)% Inhibition
0 (Control)150.5 ± 5.20
0.05128.2 ± 4.514.8
0.1105.8 ± 3.829.7
0.545.1 ± 2.170.0
1.022.6 ± 1.585.0
5.08.9 ± 0.994.1
10.04.2 ± 0.597.2

Note: The above data are for illustrative purposes only and can be used to generate an IC₅₀ curve.

Quality Control and Best Practices

To ensure the reliability and reproducibility of your results, adhere to the following quality control measures:[16][17][18]

  • Internal Quality Controls: Include normal and abnormal control plasmas with known clotting times in each assay run to monitor reagent and instrument performance.[16][18]

  • Reference Standards: Use a well-characterized reference standard of a known anticoagulant for comparison.

  • Sample Handling: Proper collection of blood in 3.2% sodium citrate tubes (9:1 blood to anticoagulant ratio) is critical.[17] Plasma should be prepared promptly and, if not used immediately, stored frozen at -80°C.[17]

  • Reagent Stability: Follow the manufacturer's instructions for the storage and stability of all reagents.[19] Reconstituted reagents should be used within their specified stability period.

  • Instrumentation: Regularly calibrate and maintain coagulometers and microplate readers according to the manufacturer's guidelines.

  • Data Integrity: Perform all assays in at least duplicate to assess precision.[7]

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of the anticoagulant activity of Ac-Hirudin(54-65). By employing a combination of clot-based assays (aPTT, PT, TT) and a specific chromogenic anti-thrombin assay, researchers can gain a comprehensive understanding of the inhibitory potency and mechanism of action of this promising hirudin fragment. Adherence to rigorous quality control practices is paramount for generating accurate and reproducible data in the development of novel anticoagulant therapies.

References

  • Quality Control in Coagulation Labs. (n.d.). Scribd. Retrieved February 25, 2026, from [Link]

  • Screening Tests in Haemostasis: The Thrombin Time. (2025, May 17). A Practical Guide to Haemostasis. Retrieved February 25, 2026, from [Link]

  • Lippi, G., & Favaloro, E. J. (2010). Quality in coagulation and haemostasis testing. Biochemia Medica, 20(2), 145-155. Retrieved February 25, 2026, from [Link]

  • Stürzebecher, J., Stürzebecher, U., & Vieweg, H. (1999). Ecarin Chromogenic Assay - A New Method for Quantitative Determination of Direct Thrombin Inhibitors Like Hirudin. Seminars in Thrombosis and Hemostasis, 25(S1), 69-74. Retrieved February 25, 2026, from [Link]

  • SEED Coagulation – Quality control in coagulation testing. (n.d.). SEED. Retrieved February 25, 2026, from [Link]

  • Favaloro, E. J. (2012). Monitoring the Direct Thrombin Inhibitors. Clinical Laboratory Science, 25(4), 217-226. Retrieved February 25, 2026, from [Link]

  • APTT. (n.d.). Linear Chemicals. Retrieved February 25, 2026, from [Link]

  • Curvers, J., van de Kerkhof, D., & Stroobants, A. K. (2012). Measuring Direct Thrombin Inhibitors With Routine and Dedicated Coagulation Assays: Which Assay Is Helpful? American Journal of Clinical Pathology, 138(4), 557–564. Retrieved February 25, 2026, from [Link]

  • Direct Thrombin Inhibitor (DTI) Harmonization Protocol for VADs. (2023, December 19). ACTION. Retrieved February 25, 2026, from [Link]

  • Potzsch, B., Hund, S., & Müller-Berghaus, G. (2002). Methods for the monitoring of direct thrombin inhibitors. Seminars in Thrombosis and Hemostasis, 28(5), 437-446. Retrieved February 25, 2026, from [Link]

  • Quality in the Coagulation Laboratory. (2019, August 28). Cardinal Health. Retrieved February 25, 2026, from [Link]

  • Standard Operating Procedure for Activated Partial Thromboplastin Time (APTT). (2010, April 3). National Health Laboratory Service. Retrieved February 25, 2026, from [Link]

  • Said, A. S., O'Malley, T., & Kim, A. S. (2023). Chromogenic and Clot-Based Bivalirudin Assays for Monitoring Anticoagulation. The Journal of Applied Laboratory Medicine, 8(1), 125–133. Retrieved February 25, 2026, from [Link]

  • Coagulation Controls. (n.d.). Bioresearch. Retrieved February 25, 2026, from [Link]

  • APTT-THROMBOPAK. (n.d.). Tulip Diagnostics. Retrieved February 25, 2026, from [Link]

  • ANTI-IIA HEPARIN KIT. (n.d.). KMI Diagnostics. Retrieved February 25, 2026, from [Link]

  • ANTI-IIa HEPARIN KIT. (n.d.). R2 Diagnostics. Retrieved February 25, 2026, from [Link]

  • Anti-Factor Xa and Anti-Factor IIa Assays for Unfractionated and Low Molecular Weight Heparins. (n.d.). Biotoxik. Retrieved February 25, 2026, from [Link]

  • Screening Tests in Haemostasis: The APTT. (2025, July 21). A Practical Guide to Haemostasis. Retrieved February 25, 2026, from [Link]

  • ACTIVATED PARTIAL THROMBOPLASTIN TIME (PTT) (LIQUID REAGENT). (n.d.). Atlas Medical. Retrieved February 25, 2026, from [Link]

  • Practice Procedures for Making Stock Solution. (n.d.). Retrieved February 25, 2026, from [Link]

  • PROTHROMBIN TIME/ (PT/INR). (n.d.). Abbott Point of Care. Retrieved February 25, 2026, from [Link]

  • Mao, S. J., Yates, M. T., & Owen, T. J. (1989). Preparation of antibodies to a synthetic C terminus of hirudin and identification of an antigenic site. Journal of Immunological Methods, 120(1), 45–50. Retrieved February 25, 2026, from [Link]

Sources

Troubleshooting & Optimization

Preventing aggregation of hydrophobic acidic peptides in solution

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement

You are likely here because your peptide—designed with specific acidic residues (Asp, Glu) but a heavy hydrophobic core (Val, Ile, Leu, Phe)—has failed to dissolve in aqueous buffer, formed a gel, or precipitated upon dilution.

This guide addresses the specific physicochemical intersection of low pI (acidic) and high hydrophobicity . Unlike basic or neutral peptides, these molecules require a specific order of operations to solubilize without compromising biological integrity.

Module 1: The Diagnostic Phase

Before adding solvents, you must understand the "Why".

Q: Why is my peptide crashing out of solution?

A: Your peptide is likely suffering from Isoelectric Precipitation compounded by Hydrophobic Collapse .

  • The Acidic Trap (pI Effect): Acidic peptides (rich in Asp/Glu) have a low isoelectric point (pI), typically between 3.0 and 5.0. If you attempt to dissolve them in unbuffered water (often pH 5.0–6.0 due to atmospheric CO₂) or standard PBS (pH 7.4), the peptide may be close to its pI. At the pI, the net charge is zero, minimizing electrostatic repulsion and maximizing aggregation.[1]

  • Hydrophobic Collapse: When the net charge is low, the hydrophobic residues (the "greasy" parts) drive the peptide chains together to exclude water. This entropy-driven process leads to rapid beta-sheet formation and irreversible precipitation.

Q: How do I confirm if my peptide fits this profile?

A: Check your sequence against these criteria:

  • Acidic: Net charge is negative at pH 7 (Count: Asp + Glu > Arg + Lys).

  • Hydrophobic: >50% of residues are hydrophobic (Val, Ile, Leu, Met, Phe, Trp, Ala).

  • The "Danger Zone": If you have blocks of 3+ hydrophobic residues adjacent to acidic residues.

Module 2: The Solubilization Protocols

Do not simply add water and vortex. Follow this tiered approach.

Protocol A: The "Ammonium Hydroxide" Strategy (Tier 1)

Best for: Peptides that are moderately hydrophobic but highly acidic. This method avoids toxic organic solvents.

Mechanism: Ammonium hydroxide (NH₄OH) is a volatile base. It deprotonates the carboxylic acid side chains of Asp and Glu, creating a strong negative charge. This electrostatic repulsion forces the peptide chains apart, allowing water to solvate the hydrophobic core.

Step-by-Step:

  • Weigh the peptide into a sterile tube.[2]

  • Do NOT add the full volume of buffer yet.

  • Add sterile water to 80% of the final target volume. (The peptide will likely look cloudy or float).

  • Add 10% Ammonium Hydroxide (NH₄OH) dropwise.

    • Technique: Add 1 µL, vortex for 10 seconds. Check clarity. Repeat.

    • Target: You want the solution to go crystal clear.

  • Once dissolved, dilute to the final volume with your assay buffer (e.g., PBS).

    • Note: Check that the final pH is compatible with your assay. The buffer capacity of PBS usually neutralizes the small amount of ammonia added.

CRITICAL WARNING: Do not use this method if your peptide contains Cysteine (Cys) or disulfide bridges . High pH promotes rapid oxidation and disulfide scrambling. For Cys-containing peptides, skip to Protocol B.

Protocol B: The "Organic First" Strategy (Tier 2)

Best for: Highly hydrophobic peptides (>50%) or those containing Cysteine.

Mechanism: Organic solvents like DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) disrupt the hydrophobic interactions directly.

Step-by-Step:

  • Calculate the volume of organic solvent needed to reach 5-10% of the final volume .

  • Dissolve the entire peptide amount in this small volume of 100% anhydrous DMSO (or DMF).

    • Why? Adding water first and then DMSO often fails because the aggregates form instantly in water and are hard to break. Dissolving in 100% organic solvent ensures the peptide is monomeric first.

  • Slow Addition: Add the buffer to the peptide-DMSO solution dropwise with constant gentle vortexing.

    • Visual Check: If the solution turns milky (Tyndall effect), you have exceeded the solubility limit. You must either increase the DMSO concentration or lower the peptide concentration.

Visual Decision Tree: Solubility Workflow

PeptideSolubility start START: Lyophilized Peptide check_seq Analyze Sequence: Acidic (Net -) & Hydrophobic? start->check_seq cys_check Contains Cysteine (Cys)? check_seq->cys_check no_cys No Cys cys_check->no_cys Robust yes_cys Yes Cys cys_check->yes_cys Oxidation Risk nh4oh_path Protocol A: Add Water (80% Vol) + Dropwise 10% NH4OH no_cys->nh4oh_path organic_path Protocol B: Dissolve in 100% DMF/DMSO Then dilute with buffer yes_cys->organic_path check_clear_A Solution Clear? nh4oh_path->check_clear_A success Success: Dilute to Final Vol organic_path->success check_clear_A->success Yes fail_A Still Cloudy? check_clear_A->fail_A No combine Combine: Add DMSO to NH4OH solution fail_A->combine combine->success

Caption: Decision matrix for solubilizing hydrophobic acidic peptides. Note the critical branch point for Cysteine content to prevent oxidation.

Module 3: Advanced Troubleshooting & FAQs

Q: I followed Protocol B (DMSO), but my peptide precipitated when I added the buffer. Why?

A: This is known as "Crash-out." It happens because the local concentration of water around the DMSO droplet spikes too quickly.

  • Fix: Reverse the addition order. Add the buffer into the peptide-DMSO solution very slowly (dropwise) while vortexing.

  • Fix: Warm the buffer to 30-40°C before addition (if peptide stability permits).

  • Fix: Use a "step-down" dilution. Dilute 100% DMSO → 50% DMSO → 10% DMSO → Final Buffer.

Q: Can I use Sonication?

A: Yes, but with caution.

  • The Risk: Sonication generates heat and free radicals, which can degrade Met, Trp, and Cys residues.

  • The Protocol: Use a water bath sonicator (not a probe). Sonicate in short bursts (15 seconds on, 15 seconds off) with ice in the bath to keep the temperature low.

Q: My peptide is for HPLC/LC-MS. Can I inject these solvents?

A:

  • NH₄OH: Yes. Ammonia is volatile and compatible with MS (unlike non-volatile salts like PBS).

  • DMSO: Be careful. DMSO elutes early in Reverse Phase (RP-HPLC) and can cause broad solvent fronts that mask early peaks. Keep injection volumes low (<10 µL) or dilute the sample with the mobile phase A (usually 0.1% TFA/Water) immediately before injection to "focus" the peptide on the column head.

Q: How do I store these solutions?

A:

  • Acidic Peptides in Solution: They are generally stable at 4°C or -20°C if the pH is neutral or slightly basic (pH 7-8).

  • Freeze-Thaw: Avoid repeated freeze-thaw cycles. Aliquot immediately after solubilization.

  • DMSO Stocks: DMSO is hygroscopic (absorbs water from air). Store DMSO stocks at -20°C in tightly sealed vials. If water gets in, the peptide may precipitate inside the frozen tube over time.

Summary Data: Solvent Compatibility Table

Solvent / AdditivePrimary UseProsCons
Ammonium Hydroxide (NH₄OH) Acidic PeptidesVolatile (MS compatible), very effective for Asp/Glu rich sequences.High pH can oxidize Cys/Met. Can cause racemization if prolonged exposure.
DMSO General HydrophobicPowerful universal solvent.Toxic to cells >1%. Hygroscopic. Oxidizes Met/Cys/Trp over time.
DMF Cys-containing PeptidesGood alternative to DMSO, less oxidizing.[1]Hepatotoxic. Incompatible with some plastics.
Acetonitrile (ACN) HPLC PrepVolatile, low viscosity.High volatility makes concentration determination hard (evaporation).
Urea / GdnHCl "Last Resort"Breaks hydrogen bonds (anti-gelation).Denatures proteins (if used in binding assays). Not MS compatible (GdnHCl).

References

  • GenScript. Peptide Solubility Guidelines. Retrieved from [Link]

Sources

Technical Support Center: HPLC Purification of Ac-DFEEIPEEYLQ-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the reversed-phase HPLC purification of the synthetic peptide Ac-DFEEIPEEYLQ-OH. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on separating the target peptide from common process-related and degradation impurities. Here, we move beyond simple protocols to explain the scientific rationale behind method development and troubleshooting, ensuring you can build robust and effective purification strategies.

Understanding Your Peptide and Its Impurities

The first step in any successful purification is to understand the physicochemical properties of your target molecule and the likely nature of its impurities.

The peptide Ac-DFEEIPEEYLQ-OH is a 12-amino-acid sequence with the following characteristics:

  • N-terminus Acetylation (Ac-): This removes the positive charge from the N-terminus, making the peptide slightly more hydrophobic.

  • Acidic Residues: It contains four acidic residues (two Aspartic Acid - D, two Glutamic Acid - E), which will be negatively charged at neutral or basic pH and neutral at low pH.

  • Hydrophobic and Aromatic Residues: It contains Phenylalanine (F), Isoleucine (I), and Leucine (L), which contribute significantly to its retention on a reversed-phase column.

  • Potential for Degradation: The Glutamine (Q) residue is susceptible to deamidation, a common degradation pathway that results in a +1 Da mass shift and a change in charge.[1][2]

During solid-phase peptide synthesis (SPPS), several types of impurities can be generated. For this specific peptide, you should anticipate:

  • Deletion Sequences: Peptides missing one amino acid (e.g., Ac-DFEIPEEYLQ-OH). These are often the most challenging impurities to separate.[2][3][4]

  • Truncation Sequences: Peptides that are shorter due to incomplete synthesis.

  • Incomplete Deprotection: Side-chain protecting groups that were not fully removed during cleavage.

  • Side-Reaction Products:

    • Deamidation: The side chain of Glutamine (Q) can convert to Glutamic Acid (E), introducing a negative charge and altering hydrophobicity.[1]

    • Aspartimide Formation: Aspartic acid (D) can form a cyclic aspartimide intermediate, which can then hydrolyze to form iso-aspartate, altering the peptide backbone.[2]

    • Oxidation: While this sequence lacks highly susceptible residues like Methionine, minor oxidation can still occur.

Troubleshooting Guide: Common HPLC Purification Issues

This section addresses specific problems you may encounter during the purification of Ac-DFEEIPEEYLQ-OH in a practical question-and-answer format.

Q1: I'm seeing poor peak shape (tailing or fronting) for my main peptide. What's causing this and how do I fix it?

Answer: Poor peak shape is typically a result of undesirable secondary interactions between the peptide and the stationary phase, or issues with the sample/mobile phase conditions.[5][6]

Causality:

  • Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase are acidic and can interact ionically with any positively charged residues on your peptide, causing peak tailing.[1][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad or fronting peaks.

  • Sample Solubility: If the peptide is not fully soluble in the sample diluent or crashes out upon injection, it can cause peak distortion and even split peaks.

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the peptide's acidic residues (D, E), influencing its interaction with the stationary phase.

Troubleshooting Workflow:

// Nodes start [label="Poor Peak Shape\n(Tailing/Fronting)", fillcolor="#FBBC05", fontcolor="#202124"]; check_tfa [label="Is Ion-Pairing Agent\n(e.g., 0.1% TFA) Present\nand Freshly Prepared?", fillcolor="#F1F3F4", fontcolor="#202124"]; reduce_load [label="Reduce Sample Load\nby 50%", fillcolor="#F1F3F4", fontcolor="#202124"]; increase_temp [label="Increase Column Temperature\n(e.g., to 40-50°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_dissolution [label="Ensure Sample is Fully\nDissolved in Initial\nMobile Phase Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; new_column [label="Consider a High-Purity\nor End-Capped Column", fillcolor="#F1F3F4", fontcolor="#202124"]; solution [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_tfa; check_tfa -> reduce_load [label="Yes"]; check_tfa -> check_tfa [label="No, Add/Remake", style=dashed, color="#EA4335", fontcolor="#EA4335"]; reduce_load -> increase_temp [label="Still Tailing"]; reduce_load -> solution [label="Improved"]; increase_temp -> check_dissolution [label="Still Tailing"]; increase_temp -> solution [label="Improved"]; check_dissolution -> new_column [label="Still Tailing"]; check_dissolution -> solution [label="Improved"]; new_column -> solution; } }

Caption: Troubleshooting workflow for poor peak shape.

Q2: The resolution between my target peptide and a key impurity is insufficient. How can I improve the separation?

Answer: Improving resolution requires manipulating the selectivity of your chromatographic system. This can be achieved by adjusting the gradient, mobile phase composition, or stationary phase chemistry. Reversed-phase chromatography offers many parameters that can be altered to enhance separation.

Key Strategies for Improving Resolution:

StrategyMechanism of ActionPractical ImplementationConsiderations
Shallow Gradient Increases the separation window by slowing the rate of change of the organic mobile phase. This gives closely eluting compounds more time to resolve.[5][7][8]After an initial broad gradient identifies the elution %B, run a much shallower gradient around that point (e.g., a 0.5% B/min or 1% B/min slope).This will increase the run time but is often the most effective way to improve resolution.
Change Ion-Pairing Agent Different ion-pairing agents (e.g., TFA, formic acid, HFBA) interact differently with the peptide and stationary phase, altering retention and selectivity.[9][10]Switch from 0.1% TFA to 0.1% formic acid (for MS compatibility) or to 0.05% HFBA for increased retention and potentially different selectivity.Stronger ion-pairing agents like HFBA can be difficult to remove from the column and may cause ion suppression in MS.[9]
Alter Mobile Phase pH Changing the pH alters the protonation state of the peptide's acidic (D, E) and C-terminal residues, which can significantly change its overall hydrophobicity and interaction with the column.[7][11]Prepare mobile phases with an alternative additive, such as ammonium acetate, to achieve a mid-range pH (e.g., pH 5-6).Ensure your column is stable at the chosen pH. Many silica-based columns are not stable above pH 7.
Change Column Chemistry Different stationary phases (e.g., C8, Phenyl) offer different hydrophobic and electronic interactions, leading to alternative selectivity.[7][12]Screen a C8 column (less retentive than C18) or a Phenyl column (offers π-π interactions with aromatic residues like F).This requires purchasing additional columns but can solve very difficult separation challenges.
Adjust Temperature Temperature affects solvent viscosity, mass transfer kinetics, and peptide conformation, all of which can influence selectivity.[13][14]Systematically evaluate the separation at different temperatures (e.g., 30°C, 40°C, 50°C).Higher temperatures generally lead to sharper peaks and lower backpressure but can sometimes decrease resolution if peaks shift closer together.

// Nodes start [label="Poor Resolution", fillcolor="#FBBC05", fontcolor="#202124"]; shallow_gradient [label="Implement a Shallow\nFocused Gradient", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_modifier [label="Change Organic Modifier\n(e.g., add MeOH/IPA)", fillcolor="#F1F3F4", fontcolor="#202124"]; change_ion_pair [label="Change Ion-Pairing Agent\n(e.g., FA or HFBA)", fillcolor="#F1F3F4", fontcolor="#202124"]; change_column [label="Change Column Chemistry\n(e.g., C8, Phenyl)", fillcolor="#F1F3F4", fontcolor="#202124"]; solution [label="Resolution Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> shallow_gradient; shallow_gradient -> change_modifier [label="Still Poor"]; shallow_gradient -> solution [label="Improved"]; change_modifier -> change_ion_pair [label="Still Poor"]; change_modifier -> solution [label="Improved"]; change_ion_pair -> change_column [label="Still Poor"]; change_ion_pair -> solution [label="Improved"]; change_column -> solution; }

Caption: Decision tree for improving peak resolution.

Frequently Asked Questions (FAQs)

Q: What is the best starting column for purifying Ac-DFEEIPEEYLQ-OH? A: A wide-pore (300 Å) C18 column is the industry standard and the best starting point for peptide purification.[13][15] The wide pores are necessary to allow the peptide to freely access the bonded phase within the silica particles, preventing peak broadening that can occur with smaller pore (e.g., 100-120 Å) materials.[5][13]

Q: Can I use formic acid (FA) instead of trifluoroacetic acid (TFA)? A: Yes, and it is essential if you are using mass spectrometry (MS) for detection. TFA is a strong ion-pairing agent that provides excellent chromatography but significantly suppresses the MS signal.[1] Formic acid is MS-compatible but is a weaker acid and ion-pairing agent.[1] When switching to FA, you may observe slightly broader peaks and earlier elution times, but this can often be overcome by using a high-quality, modern HPLC column designed for peptide separations.[1]

Q: How do I identify the impurity peaks in my chromatogram? A: The most effective way to identify impurities is by using HPLC coupled with a mass spectrometer (LC-MS).[16] By comparing the mass of the impurity peak to the mass of the target peptide, you can deduce the nature of the impurity. For example:

  • +1 Da: Suggests deamidation of the Glutamine (Q) residue.[1]

  • -18 Da: Suggests a loss of water, potentially from aspartimide formation.

  • Mass of a missing amino acid: Indicates a specific deletion sequence. Tandem MS (MS/MS) can further confirm the exact location of the modification.[16]

Q: My sample is not dissolving well. What solvent should I use? A: For reversed-phase HPLC, the sample should ideally be dissolved in the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA). If solubility is an issue, you can try adding a small amount of an organic solvent like acetonitrile. For very difficult peptides, small amounts of DMSO can be used, but be aware that DMSO has a strong UV absorbance and can interfere with the chromatogram if not used sparingly.

Experimental Protocols
Protocol 1: Initial Method Development and Screening

This protocol establishes a baseline for your separation and identifies the approximate elution conditions for Ac-DFEEIPEEYLQ-OH.

  • Column and Mobile Phase Preparation:

    • Column: C18 Wide-Pore (300 Å), 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

    • Filter all mobile phases through a 0.22 µm filter.[17]

  • Sample Preparation:

    • Dissolve the crude peptide in Mobile Phase A to a concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.[18]

  • HPLC Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 214 nm
Injection Volume 10-20 µL
Gradient Program 5% to 65% B over 30 minutes
  • Analysis:

    • Run the gradient and identify the retention time and %B at which the main peptide peak elutes. This will be the starting point for optimization.

Protocol 2: Optimizing Resolution with a Focused Gradient

This protocol is used after the initial screening to improve the resolution between the target peptide and closely eluting impurities.

  • Determine Focused Gradient Window:

    • From Protocol 1, let's assume the target peptide eluted at 40% B.

    • Set the new gradient window to span ±5-10% around this value (e.g., 30% to 50% B).

  • HPLC Conditions:

    • Use the same column, mobile phases, and general conditions as Protocol 1.

    • New Gradient Program:

      • 0-2 min: Hold at 30% B

      • 2-22 min: Linear gradient from 30% to 50% B (This is a 20-minute gradient over a 20% B change, resulting in a shallow 1% B/min slope).

      • 22-25 min: Ramp to 95% B (Column Wash)

      • 25-30 min: Hold at 95% B

      • 30-31 min: Return to 30% B

      • 31-40 min: Re-equilibrate at 30% B

  • Evaluation:

    • Compare the resolution of the critical peak pair from this focused gradient to the initial screening run. This shallow gradient should provide a significant improvement in separation.[5][7]

References
  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis.
  • Waters Corporation.
  • Biovera.
  • YMC CO., LTD.
  • ResearchGate.
  • ACS Omega. Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC.
  • LCGC International.
  • Waters Knowledge Base.
  • PMC.
  • Harvard Apparatus. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • SpringerLink. HPLC of Peptides and Proteins.
  • Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • Waters Corporation.
  • ACS Publications. Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity.
  • MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry.
  • ResearchG
  • Agilent. Analysis of a Synthetic Peptide and Its Impurities.
  • Biotage.
  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC.
  • Waters Corporation.
  • Biotage.
  • Sigma-Aldrich. Peptide Impurities.
  • MDPI.
  • Agilent.
  • PubMed. Paradigm Shift: Major Role of Ion-Pairing-Dependent Size Exclusion Effects in Bottom-Up Proteomics.
  • Preprints.org.
  • MDPI.
  • Separation Science. The Case of the Unintentional Ion-Pairing Reagent.
  • Thermo Fisher Scientific.
  • Agilent. Identification of Therapeutic Peptide and its Impurities.
  • Agilent.
  • Bachem.
  • Biotage.
  • BenchChem.
  • AAPPTec.

Sources

Storage stability of reconstituted Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH

This guide provides in-depth technical and troubleshooting information for researchers, scientists, and drug development professionals working with the synthetic peptide Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH. Proper handling and storage are paramount to ensure its stability, biological activity, and the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized peptide upon arrival?

A1: For long-term storage (months to years), the lyophilized powder should be stored at -20°C or, preferably, -80°C in a tightly sealed container with a desiccant.[1][2] This minimizes degradation from moisture, light, and temperature fluctuations. For short-term storage (weeks), 4°C is acceptable for unopened vials.[3][4]

Q2: What is the best solvent for reconstituting this peptide?

A2: The peptide sequence is rich in acidic residues (Asp, Glu), making it an acidic peptide. Start by attempting to dissolve it in a small amount of sterile, high-purity water. If solubility is an issue, use a sterile, slightly basic buffer (e.g., 0.1% aqueous ammonia) or a buffer like PBS at a pH of 7.0-7.4, then dilute to the final concentration.[4] For highly hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary, followed by aqueous dilution.[2]

Q3: How long is the peptide stable once it's in solution?

A3: Peptide solutions are significantly less stable than their lyophilized form.[5][6] For this specific peptide, which contains susceptible residues like Gln, Asp, and Tyr, it is strongly recommended to use the solution immediately. If storage is necessary, prepare single-use aliquots and freeze them at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[8][9] At -20°C, aliquots may be stable for a few weeks to months.[3][10]

Q4: Which amino acids in this sequence are most prone to degradation?

A4: The primary residues of concern in this sequence are:

  • Glutamine (Gln): Susceptible to deamidation, converting to glutamic acid. This process is accelerated at neutral or alkaline pH.[9]

  • Aspartic Acid (Asp): Prone to hydrolysis, which can lead to peptide bond cleavage or the formation of an iso-aspartate analog, potentially altering its biological activity.[11]

  • Tyrosine (Tyr): The phenolic side chain is susceptible to oxidation from exposure to air, light, or trace metal ions, which can lead to discoloration and loss of function.[9][12]

In-Depth Stability and Handling Guide

Understanding the Chemistry of Degradation

The stability of Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH is dictated by its amino acid sequence. Chemical degradation involves the breaking or formation of covalent bonds, while physical degradation involves changes in conformation or aggregation.[6][11]

Key Degradation Pathways for This Peptide:

  • Deamidation: The C-terminal Glutamine (Gln) can undergo hydrolysis to form Glutamic acid (Glu). This introduces a negative charge and can significantly impact the peptide's structure and function. This reaction is base-catalyzed and is a major concern at pH levels above 7.[11]

  • Hydrolysis: The peptide bond, particularly adjacent to the Aspartic acid (Asp) residue, is susceptible to cleavage by water. This process is catalyzed by both acidic and basic conditions.[6][11]

  • Oxidation: The Tyrosine (Tyr) residue can be oxidized by atmospheric oxygen, a reaction that is often accelerated by light and higher pH.[9][12] This can lead to the formation of dityrosine cross-links and other oxidized species, potentially causing aggregation and loss of activity.[12][13]

Below is a diagram illustrating these primary degradation pathways.

G cluster_0 Ac-...-Tyr-Leu-Gln-OH (Intact Peptide) cluster_1 Degradation Products Peptide Intact Peptide Deamidated Deamidation Product (Ac-...-Tyr-Leu-Glu-OH) Peptide->Deamidated H₂O, pH > 7 Hydrolyzed Hydrolysis Fragments (e.g., at Asp-Phe bond) Peptide->Hydrolyzed H₂O, Acid/Base Oxidized Oxidized Product (Oxidized Tyr residue) Peptide->Oxidized O₂, Light, pH > 7

Caption: Primary chemical degradation pathways for the peptide.

Recommended Reconstitution Protocol
  • Equilibrate: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator (approx. 20-30 minutes).[5] This critical step prevents atmospheric moisture from condensing on the cold powder, which would accelerate degradation.[9]

  • Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition: Using a sterile pipette, add the appropriate amount of pre-chilled, sterile solvent (e.g., sterile water or a recommended buffer).

  • Dissolution: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Visually inspect the solution to confirm there are no particulates.[7]

  • Aliquoting: Immediately portion the stock solution into single-use, low-protein-binding polypropylene or glass vials.[5][8] This "Aliquot Rule" is the most effective strategy to prevent degradation from repeated freeze-thaw cycles.[9]

  • Storage: Promptly store the aliquots at -20°C or -80°C.[7] Do not use frost-free freezers, as their temperature cycling can damage the peptide.[9][14]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Loss of biological activity or inconsistent results 1. Peptide degradation due to improper storage (freeze-thaw, moisture).2. Oxidation of the Tyrosine residue.3. Deamidation of the Glutamine residue.1. Verify Storage: Ensure aliquots are stored at -80°C and that freeze-thaw cycles are avoided.2. Use Fresh Stock: If the current stock is old or has been handled improperly, reconstitute a fresh vial.3. Perform QC: Use HPLC-MS to analyze the peptide's purity and mass to check for degradation products like deamidated or oxidized forms.[12][15]
Peptide won't dissolve or solution is cloudy 1. Incorrect solvent or pH.2. Peptide has aggregated due to oxidation or improper handling.1. Check Solubility: This peptide is acidic. If water fails, try a dilute basic solution (e.g., 0.1% NH₄OH) or a buffer at pH 7.4.[4]2. Sonication: Use a bath sonicator to aid dissolution.[14]3. Discard if Persistent: If aggregation is suspected and sonication fails, the peptide may be irreversibly damaged.
Discoloration of lyophilized powder (e.g., yellowing) Oxidation of the Tyrosine residue.[12]1. Discard the Peptide: Discoloration is a clear sign of significant chemical degradation.2. Review Handling: Ensure vials are warmed to room temperature before opening to prevent condensation and are purged with inert gas if possible.[5][12]
Unexpected peaks in HPLC analysis 1. Presence of degradation products (deamidated, hydrolyzed, or oxidized species).2. Contamination during reconstitution.1. Analyze with Mass Spectrometry (LC-MS): Identify the mass of the impurity peaks to determine their origin (e.g., a +1 Da shift can indicate deamidation; a +16 Da shift can indicate oxidation).[15][16]2. Use Sterile Technique: Ensure all solvents, vials, and equipment used for reconstitution are sterile to prevent contamination.[7]

Experimental Workflow: Performing a Stability Study

To empirically determine the stability of your reconstituted peptide under specific experimental conditions, a formal stability study is recommended. This involves analyzing aliquots over time using a stability-indicating method like RP-HPLC.[17][18]

Caption: Experimental workflow for a peptide stability study.

References

  • Handling and Storage of Peptides - FAQ | AAPPTEC. AAPPTEC. [Link]

  • How to Store Peptides | Best Practices for Researchers. GenScript. [Link]

  • Peptides and Probable Degradation Pathways. Veeprho. [Link]

  • The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. Dripdok Help Center - Intercom. [Link]

  • Peptide Handling, dissolution & Storage. NIBSC. [Link]

  • Do Peptides Degrade Over Time. Peptide Sciences. [Link]

  • Peptide handling & storage guidelines - How to store a peptide?. sb-PEPTIDE. [Link]

  • Handling and Storage of Synthetic Peptides. NovoPro Bioscience Inc. [Link]

  • Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. [Link]

  • How to Reconstitute Peptides. JPT. [Link]

  • Peptide Storage & Stability: A Definitive Guide. Paradigm Peptides. [Link]

  • How to dissolve, handle and store synthetic peptides. LifeTein. [Link]

  • Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide. PubMed. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides. ResearchGate. [Link]

  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • Proper Storage and Handling Guidelines for Peptides. Yanfen Biotech. [Link]

  • The Effects of pH and Excipients on Exenatide Stability in Solution. MDPI. [Link]

  • Influence of pH and sequence in peptide aggregation via molecular simulation. OPUS. [Link]

  • Peptide Storage Guide. Canpep. [Link]

  • Peptide Stability and Potential Degradation Pathways. MilliporeSigma. [Link]

  • Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. MDPI. [Link]

  • Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS Deconvolution. Agilent. [Link]

  • A novel tyrosine hyperoxidation enables selective peptide cleavage. NIH. [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Link]

Sources

Technical Support Center: Resolving Baseline Noise in Kinetic Assays with Hirudin Fragments

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive troubleshooting resource for addressing baseline noise in kinetic assays that utilize Hirudin fragments. As a team of Senior Application Scientists, we have consolidated our expertise to offer practical solutions and in-depth explanations for the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are Hirudin fragments and their function in kinetic assays?

Hirudin is a potent, naturally occurring peptide that specifically inhibits thrombin, an essential enzyme in the blood coagulation cascade.[1][2] In many kinetic assays, researchers utilize smaller, synthetic fragments of Hirudin. These fragments retain the high-affinity binding to thrombin's active site, effectively neutralizing its enzymatic activity.[3] This specificity is critical for assays focused on other coagulation factors, as it prevents any contaminating or activated thrombin from interfering with the measurement of the target analyte.

Q2: What are the common culprits of baseline noise in our chromogenic assay when using a Hirudin fragment?

Baseline noise, which appears as fluctuations or a drift in the signal before the assay's final activation step, can be caused by several factors:

  • Reagent Inhomogeneity: Inadequate mixing of reagents, including the Hirudin fragment, can create concentration gradients within the wells, leading to an unstable baseline.

  • Particulate Matter: The presence of dust, precipitates from buffers, or other particulates can scatter light and cause erratic absorbance readings.[4]

  • Temperature Fluctuations: Kinetic assays are highly sensitive to temperature changes. Minor variations in the plate reader's incubation chamber can alter enzyme kinetics and lead to baseline drift.[5]

  • Reagent Degradation: Improper storage or handling of Hirudin fragments and other reagents can lead to their degradation, resulting in unpredictable assay performance.

  • Contamination: Microbial or chemical contamination of reagents can introduce substances that interfere with the assay's chemistry, causing a noisy baseline.[4][6]

In-Depth Troubleshooting Guides

Issue 1: Elevated Background Signal or a Drifting Baseline After Adding Hirudin Fragment

A frequent problem is an unstable or rising baseline immediately following the addition of the Hirudin fragment, even before the substrate is introduced. This often indicates an issue with the reagents themselves or an unintended interaction between the Hirudin fragment and other assay components.

Troubleshooting Workflow:

Hirudin_Mechanism cluster_inhibition Inhibition Pathway cluster_reaction Assay Reaction Pathway Thrombin Thrombin Inactive_Complex Thrombin-Hirudin Complex (Inactive) Thrombin->Inactive_Complex Binds to Active Site Cleaved_Product Cleaved Product (Colored) Thrombin->Cleaved_Product Cleaves Hirudin Hirudin Fragment Hirudin->Inactive_Complex Substrate Chromogenic Substrate Substrate->Cleaved_Product Inactive_Complex->Substrate Prevents Binding Signal Absorbance Signal Cleaved_Product->Signal Generates

Caption: The mechanism of Hirudin fragment-mediated inhibition in a chromogenic assay.

In a standard chromogenic assay, the target enzyme cleaves a substrate, which releases a colored product that can be measured over time. If thrombin is present as a contaminant, it will also cleave the substrate, leading to a false signal and a noisy baseline. The Hirudin fragment specifically binds to thrombin, forming an inactive complex that prevents it from interacting with the substrate. [7][8]This ensures that the resulting signal is solely due to the activity of the enzyme of interest.

References

  • Dodt, J., Schmitz, T., Schäfer, T., & Bergmann, C. (1985). Expression, secretion and processing of hirudin in E. coli using the alkaline phosphatase signal sequence. FEBS Letters, 202(2), 373-377.
  • Fenton, J. W., 2nd, Villanueva, G. B., Ofosu, F. A., & Maraganore, J. M. (1991). Thrombin inhibition by hirudin: how hirudin inhibits thrombin. Haemostasis, 21 Suppl 1, 27–31.
  • Greinacher, A., & Warkentin, T. E. (2008). The direct thrombin inhibitor hirudin. Thrombosis and Haemostasis, 99(5), 819-829.
  • Krstenansky, J. L., & Maraganore, J. M. (1989). Anticoagulant activity of synthetic hirudin peptides. FEBS Letters, 242(2), 425-429.
  • Markwardt, F. (1991). Hirudin and derivatives as anticoagulant agents. Thrombosis and Haemostasis, 66(1), 141-152.
  • Markwardt, F. (1994). The development of hirudin as an antithrombotic drug. Thrombosis Research, 74(1), 1-13.
  • Mo, Y., Li, M., & Liu, J. (2009). Expression, purification, and characterization of a recombinant RGD-hirudin.
  • Nowak, G. (2002). The hirudin-based anticoagulant family: a new generation of drugs for antithrombotic therapy. Current Pharmaceutical Design, 8(1), 47-65.
  • O'Hara, D. M., Thevis, M., & Schänzer, W. (2012).
  • Stone, S. R., & Hofsteenge, J. (1991). The hirudin-thrombin complex. Haemostasis, 21 Suppl 1, 32–40.
  • Walenga, J. M., Hoppensteadt, D., Koza, M., Wallock, M., Pifarre, R., & Fareed, J. (1991). Laboratory assays for the evaluation of recombinant hirudin. Haemostasis, 21 Suppl 1, 49–63.
  • Zhao, R., Li, Y., & Li, X. (2017). A novel oral direct thrombin inhibitor with high bioavailability. Journal of Medicinal Chemistry, 60(15), 6591-6602.

Sources

Validation & Comparative

Comparative Guide: Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH vs. Bivalirudin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH (Acetyl-Hirudin 55-65, desulfated) against Bivalirudin (a bivalent direct thrombin inhibitor).

The Verdict: Bivalirudin is approximately 1,000-fold more potent as an anticoagulant than the Ac-Hirudin(55-65) fragment.

  • Bivalirudin functions as a bivalent inhibitor , blocking both the active catalytic site and Exosite I of thrombin simultaneously.[1]

  • Ac-Hirudin(55-65) is a monovalent exosite binder . It docks to thrombin but does not physically block the catalytic center. Therefore, it inhibits large protein substrates (like fibrinogen) that require exosite docking, but it fails to inhibit the hydrolysis of small chromogenic substrates.

Molecular Profiles

FeatureAc-Hirudin(55-65) (Desulfated) Bivalirudin
Sequence Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OHD-Phe-Pro-Arg-Pro-(Gly)4-Asn-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu
Length 11 Amino Acids20 Amino Acids
Type C-terminal Hirudin FragmentSynthetic Chimeric Peptide
Binding Mode Monovalent: Exosite I OnlyBivalent: Active Site + Exosite I
Inhibition Type Non-competitive (Allosteric/Exosite blockade)Competitive (Active Site) & Non-competitive (Exosite)
Key Modification Acetylated N-terminus; Non-sulfated TyrD-Phe N-terminus; Linker region; C-term analog
Structural Insight

The Ac-Hirudin(55-65) peptide corresponds almost exactly to the C-terminal tail of Bivalirudin. Bivalirudin essentially takes this tail and links it to a "warhead" (D-Phe-Pro-Arg-Pro) that targets the active site. Without this warhead, the Ac-Hirudin fragment is merely a "handle" without the "plug."

Mechanism of Action

Bivalirudin: The "Clamp" Mechanism

Bivalirudin bridges the active site and Exosite I. The N-terminal D-Phe-Pro-Arg-Pro binds to the catalytic pocket (specifically the S1 specificity pocket), directly preventing substrate cleavage. The C-terminal tail binds to Exosite I, anchoring the inhibitor with high affinity.

Ac-Hirudin(55-65): The "Silent Occupier"

This peptide binds only to Exosite I (the fibrinogen recognition site). It prevents fibrinogen from docking (thus slowing clotting) but leaves the active site open. Small molecules that do not require Exosite I for binding can still be cleaved by thrombin in the presence of this peptide.

Pathway Visualization

ThrombinInhibition Thrombin Thrombin Enzyme ActiveSite Catalytic Active Site (Cleaves Substrates) Thrombin->ActiveSite Exosite Exosite I (Docking Station) Thrombin->Exosite Substrate_Small Small Chromogenic Substrate ActiveSite->Substrate_Small Cleaves (if unblocked) Substrate_Large Fibrinogen (Large Protein) Exosite->Substrate_Large Required for Docking Bivalirudin Bivalirudin (Bivalent Inhibitor) Bivalirudin->ActiveSite BLOCKS directly Bivalirudin->Exosite Binds for Affinity AcHirudin Ac-Hirudin(55-65) (Monovalent Fragment) AcHirudin->ActiveSite NO INTERACTION AcHirudin->Exosite Occupies Only

Caption: Bivalirudin blocks the active site directly. Ac-Hirudin(55-65) occupies Exosite I, preventing Fibrinogen docking but leaving the active site exposed for small substrates.

Potency Comparison Data

The difference in binding mode results in a massive disparity in inhibitory constants (Ki) and functional potency (IC50).

MetricAc-Hirudin(55-65) Bivalirudin Fold Difference
Ki (Inhibition Constant) > 1,000 nM (Estimate: ~2-5 µM)1.9 – 2.3 nM~1,000x
IC50 (Fibrin Clotting) ~3.7 µM~1.9 nM~2,000x
IC50 (Chromogenic) No Inhibition (at physiological conc.)~2.5 nMN/A (Qualitative Difference)
Reversibility Reversible (Fast off-rate)Reversible (Cleaved by Thrombin)-

Critical Technical Note: The potency of Ac-Hirudin(55-65) is further diminished because it is desulfated . Native Hirudin has a sulfated Tyrosine at position 63 (Tyr63-SO3), which increases affinity for Exosite I by 10-100 fold. The synthetic Ac-Hirudin(55-65) lacks this sulfation, making it a relatively weak inhibitor (micromolar range) compared to even the "Hirugen" research standard.

Experimental Protocols (Self-Validating Systems)

To empirically verify the difference between these two molecules, use the Differential Substrate Assay . This protocol relies on the fact that Bivalirudin inhibits all thrombin activity, while Ac-Hirudin(55-65) only inhibits exosite-dependent activity.

Experiment A: The Chromogenic "Blind Spot" Test

Objective: Prove that Ac-Hirudin(55-65) leaves the active site open.

Materials:

  • Enzyme: Human Thrombin (0.5 nM final conc).

  • Substrate: S-2238 (Chromogenic small peptide: H-D-Phe-Pip-Arg-pNA).[2]

  • Inhibitors: Bivalirudin (100 nM) vs. Ac-Hirudin(55-65) (100 nM).

Protocol:

  • Incubation: Incubate Thrombin with the Inhibitor for 5 minutes at 37°C in buffer (TBS, pH 7.4, 0.1% BSA).

  • Initiation: Add S-2238 substrate (100 µM).

  • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) for 10 minutes.

Expected Results:

  • Bivalirudin Sample: Flat line (Near 0 slope). The active site is blocked.

  • Ac-Hirudin Sample: High slope (Identical to Control). The small substrate bypasses the exosite and is cleaved freely by the open active site.

Experiment B: The Fibrinogen Clotting Assay

Objective: Demonstrate that Ac-Hirudin(55-65) still possesses anticoagulant activity despite failing the chromogenic test.

Protocol:

  • Incubation: Incubate Thrombin with Inhibitor (titrate 1 nM to 10 µM).

  • Initiation: Add Fibrinogen (2 mg/mL).

  • Measurement: Measure time to clot formation (turbidity at 350 nm).

Expected Results:

  • Bivalirudin: Inhibits clotting at very low concentrations (IC50 ~2 nM).

  • Ac-Hirudin: Inhibits clotting, but requires much higher concentrations (IC50 ~3-5 µM) because it must compete for the exosite to prevent fibrinogen docking.

References

  • Warkentin, T. E. (2004).[1] Bivalent direct thrombin inhibitors: hirudin and bivalirudin.[1] Best Practice & Research Clinical Haematology, 17(1), 105-125. Link

  • Maraganore, J. M., et al. (1990). Design and characterization of hirulogs: a novel class of bivalent peptide inhibitors of thrombin. Biochemistry, 29(30), 7095-7101. (Seminal paper describing the design of Bivalirudin/Hirulog).
  • Naski, M. C., et al. (1990). The COOH-terminal domain of hirudin: an exosite-directed competitive inhibitor of the interaction of alpha-thrombin with fibrinogen. Journal of Biological Chemistry, 265(23), 13484-13489. Link

  • Skrzypczak-Jankun, E., et al. (1991). Structure of the hirugen and hirulog 1 complexes of alpha-thrombin. Journal of Molecular Biology, 221(4), 1379-1393. (Structural basis of binding modes).
  • MedKoo Biosciences. Hirudin (54-65; non-sulfated) Product Data. (Confirming IC50 ~3.7 µM for desulfated fragment). Link

Sources

Comparative IC50 values of Hirudin(54-65) and Hirugen

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sulfation Determinant

In the development of direct thrombin inhibitors (DTIs), the C-terminal dodecapeptide of hirudin serves as a critical scaffold. However, a single post-translational modification—sulfation at Tyrosine 63 —creates a fundamental divergence in potency between the synthetic fragment Hirudin(54-65) and its sulfated analog, Hirugen .

  • Hirudin(54-65) (Unsulfated): Functions as a micromolar (

    
    M)  inhibitor. It relies solely on electrostatic interactions with Thrombin Exosite I.
    
  • Hirugen (Sulfated): Functions as a nanomolar (nM) inhibitor. The sulfato-tyrosine residue locks into a specific hydrophobic cleft on the thrombin surface, increasing binding affinity (

    
    ) by approximately 50-100 fold  compared to the unsulfated peptide.
    

Critical Application Note: Neither peptide blocks the catalytic active site directly. They are Exosite I inhibitors . Consequently, they will not show inhibition in standard chromogenic assays using small substrates (e.g., S-2238) unless the substrate itself requires exosite binding.

Molecular Mechanism & Binding Kinetics

To understand the performance gap, one must analyze the thermodynamics of the Thrombin-Inhibitor complex. Thrombin possesses two critical regions: the Active Site (catalytic triad) and Exosite I (fibrinogen recognition site).

The Structural Difference
FeatureHirudin(54-65)Hirugen
Sequence GDFEEIPEE YLQ(N-Acetyl)-GDFEEIPEE(SO

)
YLQ
Modification None (Native peptide sequence)Sulfated Tyrosine (Tyr63)
Binding Mode Electrostatic (Weak)Electrostatic + Hydrophobic Lock (Strong)
Target Site Thrombin Anion-Binding Exosite IThrombin Anion-Binding Exosite I
Mechanism of Action (Visualized)

The following diagram illustrates why Hirugen is potent against fibrinogen clotting but ineffective against small chromogenic substrates.

ThrombinMechanism Thrombin Thrombin Enzyme ActiveSite Active Site (Catalytic Triad) Thrombin->ActiveSite Exosite Exosite I (Anion Binding) Thrombin->Exosite Hirugen Hirugen (Sulfated) Hirugen->Exosite High Affinity Binding (Blocks Fibrinogen) Fibrinogen Fibrinogen (Substrate) Fibrinogen->ActiveSite Cleavage Fibrinogen->Exosite Required Docking SmallSub Small Substrate (e.g., S-2238) SmallSub->ActiveSite Direct Access (Uninhibited by Hirugen)

Figure 1: Mechanism of Exosite I Inhibition.[1] Hirugen blocks the docking port (Exosite I) required for Fibrinogen, but leaves the Active Site open for small molecules.

Comparative Data Analysis

The following data aggregates consensus values from seminal biochemical characterizations (Maraganore et al., Skrzypczak-Jankun et al.).

Inhibition Constants ( ) and IC50

 is the intrinsic dissociation constant (independent of enzyme concentration), whereas IC50 is assay-dependent.
ParameterHirudin(54-65) (Unsulfated)Hirugen (Sulfated)Fold Improvement

(Binding Affinity)
1.4

M
(1400 nM)
0.2 - 0.5 nM ~3,000x
IC50 (Clotting Assay) ~1.5 - 2.0

M
~200 - 300 nM*~10x - 100x
IC50 (Chromogenic S-2238) No Inhibition (>1 mM)No Inhibition (>1 mM)N/A

*Note: The IC50 for Hirugen in clotting assays varies significantly based on thrombin concentration used. At physiological thrombin levels, it acts as a tight-binding inhibitor.

Stability and Specificity
  • Hirudin(54-65): Susceptible to proteolysis; rapid clearance.

  • Hirugen: The N-acetyl cap and sulfation provide moderate resistance to aminopeptidases, slightly extending half-life in vitro.

Experimental Protocols

To validate these values in your own lab, you must use a Fibrinogen Clotting Assay . Do not use standard chromogenic assays (like S-2238 or S-2288) as they will yield false negatives.

Protocol A: Thrombin Time (Clotting) Assay

Validates Exosite I blockade.

Reagents:

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-6000, pH 7.4.

  • Human Thrombin: Dilute to 5 NIH Units/mL (approx 15 nM).

  • Fibrinogen: 2 mg/mL in buffer.

  • Inhibitor: Serial dilutions of Hirugen (0.1 nM to 100 nM) and Hirudin(54-65) (0.1

    
    M to 100 
    
    
    
    M).

Workflow:

  • Incubation: Mix 100

    
    L of Thrombin with 50 
    
    
    
    L of Inhibitor. Incubate for 5 minutes at 37°C.
    • Why? Allows equilibrium binding to Exosite I.

  • Initiation: Add 100

    
    L of Fibrinogen solution.
    
  • Measurement: Measure time to clot formation using a mechanical coagulometer or optical density (turbidity) at 405 nm.

  • Calculation: Plot Clotting Time vs. [Inhibitor]. Determine IC50 (concentration doubling the clotting time).

Protocol B: Competitive Binding (Fluorescence Polarization)

Validates


 directly without fibrinogen interference.

Workflow:

  • Use a fluorescently labeled high-affinity Exosite I probe (e.g., Fluorescein-Hirugen).

  • Titrate unlabeled Hirudin(54-65) to displace the probe.

  • A shift in polarization (mP) indicates displacement.

  • Use the Cheng-Prusoff equation to calculate

    
     from the IC50 of displacement.
    
Experimental Logic Flow

ProtocolLogic Start Select Assay Type Decision Substrate Size? Start->Decision Small Small Peptide (S-2238/Chromogenic) Decision->Small < 2 kDa Large Macromolecule (Fibrinogen) Decision->Large > 300 kDa ResultFail FALSE NEGATIVE No Inhibition observed (Active site is open) Small->ResultFail Hirugen/Hir(54-65) cannot block ResultSuccess VALID DATA Inhibition observed (Exosite blocked) Large->ResultSuccess Hirugen/Hir(54-65) blocks docking

Figure 2: Assay Selection Logic. Using small chromogenic substrates leads to experimental failure for Exosite I inhibitors.

Synthesis & Application Guide

When to use Hirudin(54-65):
  • Structural Control: Use as a negative control when studying sulfation effects.

  • Low-Affinity Needs: When you need a rapidly reversible inhibitor for column chromatography elution (affinity purification of Thrombin).

When to use Hirugen:
  • Potency: When nanomolar inhibition is required but full-length Hirudin is too expensive or immunogenic.

  • Crystallography: Hirugen is the gold standard for co-crystallizing Thrombin to study the active site in a "ligand-free" state (since Hirugen binds the back-side exosite, leaving the active site ordered but empty).

  • Surface Coating: Ideal for coating biomaterials (stents, tubing) to prevent local thrombosis without systemic anticoagulation.

References

  • Maraganore, J. M., et al. (1989). Design and characterization of hirulogs: a novel class of bivalent peptide inhibitors of thrombin. Biochemistry, 29(30), 7095–7101.

  • Skrzypczak-Jankun, E., et al. (1991). Structure of the hirugen and hirulog 1 complexes of alpha-thrombin. Journal of Molecular Biology, 221(4), 1379–1393.

  • Naski, M. C., & Shafer, J. A. (1990). A kinetic mechanism for the inhibition of human thrombin by hirudin. Journal of Biological Chemistry, 265(23), 13484-13489.

  • Payne, M. H., et al. (1991). Positional effects of sulfation in hirudin and hirudin PA related anticoagulant peptides.[2][3] Journal of Medicinal Chemistry, 34(3), 1184-1187.[2][3][4]

Sources

Benchmarking synthetic Ac-Hirudin fragments against recombinant Hirudin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmarking analysis between Recombinant Hirudin (r-Hirudin) (e.g., Lepirudin, Desirudin) and Synthetic Ac-Hirudin C-terminal Fragments (e.g., Ac-Hirudin


).

While r-Hirudin remains the gold standard for affinity (


 in the femtomolar range), it is plagued by immunogenicity and high manufacturing costs. Synthetic Ac-Hirudin fragments, specifically those mimicking the C-terminal dodecapeptide, offer a modular, low-immunogenicity alternative. However, they exhibit a distinct mechanism of action—binding exclusively to Exosite I  rather than the active site—which drastically alters their performance profile in standard chromogenic assays.

Key Takeaway: Researchers must not use standard small-substrate chromogenic assays to benchmark C-terminal fragments, as these fragments do not occlude the catalytic triad directly.

Mechanistic Basis: The "Double-Lock" vs. "Back-Door"

To interpret experimental data correctly, one must understand the structural pharmacology.

  • r-Hirudin (Bivalent Inhibition): Acts as a "double-lock." The N-terminal domain blocks the active site (catalytic triad), while the C-terminal tail wraps around to bind Exosite I (the fibrinogen recognition site). This confers near-irreversible inhibition.

  • Ac-Hirudin Fragments (Exosite Inhibition): These synthetic peptides (residues 54-65) bind only to Exosite I . They act as competitive inhibitors for fibrinogen docking but do not physically block the active site from small molecules.

Visualization: Binding Topologies

The following diagram illustrates the structural difference in inhibition modes.

Thrombin_Binding_Mechanism Fig 1. Mechanistic comparison: r-Hirudin blocks the active site; Fragments only block Exosite I. Thrombin Thrombin (Enzyme) ActiveSite Active Site (Catalytic Triad) Thrombin->ActiveSite contains Exosite1 Exosite I (Fibrinogen Docking) Thrombin->Exosite1 contains Substrate Small Chromogenic Substrate (S-2238) ActiveSite->Substrate Cleavage blocked by r-Hirudin ONLY Fibrinogen Fibrinogen (Natural Substrate) Exosite1->Fibrinogen Docking blocked by BOTH rHirudin Recombinant Hirudin (Full Length) rHirudin->ActiveSite Direct Blockade (High Affinity) rHirudin->Exosite1 Anchoring AcFragment Synthetic Ac-Hirudin (Fragment 54-65) AcFragment->ActiveSite No Direct Interaction (Allosteric only) AcFragment->Exosite1 Competitive Binding

Performance Benchmarking Data

The following data aggregates kinetic parameters from standard biochemical comparisons. Note the massive discrepancy in


 values, which is a function of the bivalent vs. monovalent binding mode.
FeatureRecombinant Hirudin (r-Hirudin)Synthetic Ac-Hirudin Fragment (54-65)
Primary Mechanism Bivalent (Active Site + Exosite I)Monovalent (Exosite I only)
Inhibitory Constant (

)

to

M (Femtomolar)

to

M (Micromolar)
IC50 (Fibrinogen Clotting) ~3–5 nM~150–300 nM
IC50 (Chromogenic S-2238) ~3–5 nM> 100,000 nM (Ineffective)
Immunogenicity High (40–70% antibody formation)Low (Short peptide, low hapten potential)
Manufacturing Biological Fermentation (Yeast/E. coli)Solid Phase Peptide Synthesis (SPPS)
Stability Susceptible to proteolysisAcetylation (Ac-) improves stability

Critical Insight on Sulfation: Native hirudin contains a sulfated tyrosine at position 63 (


), which increases affinity by 10-fold.
  • r-Hirudin: Typically lacks this sulfation (yeast/bacteria cannot post-translationally modify it easily).

  • Synthetic Fragments: Can be chemically synthesized with sulfated tyrosine, partially recovering the affinity loss, pushing

    
     into the low nanomolar range.
    

Experimental Protocols

To validate these differences, you must use the correct assay. A standard chromogenic assay will falsely indicate that the Ac-Hirudin fragment is inactive.

Protocol A: The "Trap" – Chromogenic Substrate Assay (S-2238)

Use this to measure Active Site blockade (r-Hirudin).

  • Reagents: Human

    
    -Thrombin (0.1 NIH U/mL), Chromogenic Substrate S-2238 (100 
    
    
    
    ), Buffer (Tris-HCl pH 7.4, 0.1% PEG).
  • Incubation: Mix Thrombin + Inhibitor (r-Hirudin or Fragment) for 5 min at 37°C.

  • Initiation: Add S-2238.

  • Readout: Measure

    
     (pNA release).
    
  • Expected Result:

    • r-Hirudin: Dose-dependent inhibition.[1][2]

    • Ac-Hirudin Fragment: No inhibition (or negligible), as the small substrate slips into the active site despite the fragment binding to Exosite I.

Protocol B: The "True Test" – Fibrinogen Clotting Time (FCT)

Use this to measure Exosite I blockade (Fragments).

  • Reagents: Human Fibrinogen (2 mg/mL), Human

    
    -Thrombin (1 NIH U/mL).
    
  • Workflow:

    • Pre-incubate Thrombin + Inhibitor for 5 min at 37°C.

    • Add Fibrinogen solution.

  • Readout: Measure time to turbidity onset (clot formation) at 405nm.

  • Expected Result: Both r-Hirudin and Ac-Hirudin fragments will prolong clotting time, as Fibrinogen requires Exosite I to dock.

Visualization: Assay Decision Logic

Assay_Selection_Workflow Fig 2. Experimental workflow to avoid false negatives with synthetic fragments. Start Select Inhibitor Type Decision Does it bind the Active Site? Start->Decision rHir r-Hirudin (Bivalent) Decision->rHir Yes Frag Ac-Hirudin Fragment (Exosite I Only) Decision->Frag No Chromogenic Chromogenic Assay (S-2238 / S-2266) rHir->Chromogenic Compatible Clotting Fibrinogen Clotting Assay (FCT) rHir->Clotting Compatible Frag->Chromogenic Incompatible Frag->Clotting Required Result1 Valid Ki Data Chromogenic->Result1 For r-Hirudin Result2 FALSE NEGATIVE (Artifact) Chromogenic->Result2 For Fragments Clotting->Result1 For Both

Immunogenicity & Manufacturing Analysis[3][4][5]

For drug development professionals, the choice often shifts from pure potency (Ki) to safety and scalability.

Immunogenicity[3][4][5]
  • r-Hirudin: Being a non-human protein (leech origin) of ~7kDa, it is highly immunogenic. Up to 70% of patients develop anti-hirudin antibodies (AHAs) upon re-exposure. While usually non-neutralizing, they can alter pharmacokinetics (prolonging half-life dangerously).

  • Synthetic Fragments: Peptides <15 amino acids are generally poor immunogens (haptens) unless conjugated to a carrier. Ac-Hirudin fragments present a significantly lower risk of anaphylaxis or ADA (Anti-Drug Antibody) formation.

Manufacturing (CMC)
  • r-Hirudin: Requires fermentation (e.g., Saccharomyces cerevisiae). Issues include host cell protein contamination, endotoxin removal, and batch-to-batch variability.

  • Synthetic: Solid Phase Peptide Synthesis (SPPS) allows for 99%+ purity, exact sequence control (including incorporation of non-natural amino acids or sulfated Tyrosine), and easy scalability without biological hazards.

Conclusion & Recommendation

  • For Basic Research: Use r-Hirudin if you require maximal thrombin shutdown (

    
    ).
    
  • For Assay Development: Use Ac-Hirudin fragments to specifically probe Exosite I interactions or to block fibrinogen binding without inhibiting small-molecule active site probes.

  • For Drug Development: Synthetic fragments alone are likely too weak (

    
    ) for systemic anticoagulation. However, they serve as the ideal pharmacophore  for designing bivalent inhibitors (like Bivalirudin) or nanobody-conjugates, combining the safety of synthesis with the potency of bivalent binding.
    

References

  • Markwardt, F. (1970).[3] Hirudin as an inhibitor of thrombin.[1][2][3][4][5][6][7][8][9][10][11] Methods in Enzymology, 19, 924-931.[3]

  • Maraganore, J. M., et al. (1990). Design and characterization of hirulogs: a novel class of bivalent peptide inhibitors of thrombin.[9] Biochemistry, 29(30), 7095-7101.[9]

  • Di Cera, E. (2008). Thrombin interactions.[1][4][6][8][9] Chest, 133(6), 118S-124S. (Describes Exosite I vs II allostery).

  • Greinacher, A., et al. (2003). Recombinant hirudin (lepirudin) provides safe and effective anticoagulation in patients with heparin-induced thrombocytopenia. Circulation.[4]

  • Sigma-Aldrich. Enzymatic Assay of Hirudin. (Standard protocol for chromogenic analysis).[3]

Sources

Safety Operating Guide

Proper Disposal Procedures: Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Laboratory Safety & Environmental Compliance [1][2]

Executive Summary

The peptide Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH is a synthetic acetylated fragment (residues 54-65 or 55-65) of Hirudin , a potent thrombin inhibitor originally derived from medicinal leeches (Hirudo medicinalis).[1][2][3]

While this peptide is not classified as P-listed or U-listed acute hazardous waste under US EPA RCRA regulations, its specific biological activity—high-affinity binding to Thrombin Exosite I —necessitates that it be handled as Bioactive Chemical Waste .[1][2]

Core Directive: Do NOT dispose of this peptide down the drain. Even if the peptide is biodegradable, direct discharge of bioactive anticoagulants into municipal water systems violates "Best Laboratory Practice" regarding pharmaceutical pollutants.

Technical Profile & Risk Assessment

To dispose of a chemical safely, one must understand its mechanism of stability and action.

ParameterDataImplication for Disposal
Sequence Ac-DFEEIPEEYLQ-OHHighly acidic (pI ~3.0 - 3.[1][2]5) due to 5 carboxyl groups (Asp/Glu).[2]
Identity Hirudin C-terminal FragmentMimics the C-terminus of Hirudin, blocking the fibrinogen binding site on thrombin.[1][2]
Bioactivity Anticoagulant (Thrombin Inhibitor)Must be chemically denatured to prevent biological activity in waste streams.[2][4]
Solubility Water/Buffer SolubleHigh solubility increases the risk of rapid environmental dispersion if poured down drains.
Stability High Thermal/pH StabilityResistant to mild heat.[2] Requires oxidative or extreme alkaline treatment for rapid degradation.[2]

Scientific Rationale for Disposal Method: The Hirudin C-terminal tail binds to thrombin via electrostatic interactions (negatively charged Glu/Asp residues interacting with the positively charged Exosite I).[1][2] Therefore, disposal protocols must utilize oxidative denaturation (breaking the peptide backbone) or extreme pH shifts to disrupt these charge-based recognition motifs before the waste leaves the facility.[2]

Inactivation & Disposal Protocols
Protocol A: Liquid Waste (Stock Solutions & Leftovers)

Objective: Irreversible denaturation of the peptide backbone prior to chemical waste consolidation.[2]

Reagents Required:

  • Sodium Hypochlorite (Household Bleach, 5-10% active chlorine).[1][2]

  • pH strips or meter.

Step-by-Step Workflow:

  • Segregation: Collect all aqueous peptide waste in a dedicated beaker inside a fume hood.

  • Oxidative Inactivation: Add 10% volume of Sodium Hypochlorite (Bleach) to the peptide solution (e.g., 5 mL bleach per 50 mL waste).[2]

    • Mechanism:[1][2][5] Hypochlorite oxidizes the Tyrosine (Tyr) and Methionine (if present) residues and cleaves peptide bonds, destroying the pharmacophore required for thrombin binding.[2]

  • Incubation: Allow the mixture to stand for 30 minutes at room temperature.

  • Neutralization (Optional but Recommended): If your facility requires neutral pH for waste pickup, carefully adjust pH to ~7.0 using dilute HCl.[2] Caution: Chlorine gas release is possible if acidified too quickly; work in a hood.[1][2]

  • Final Disposal: Pour the deactivated mixture into the Non-Halogenated Chemical Waste carboy.

Protocol B: Solid Waste (Lyophilized Powder & Contaminated Debris)

Objective: Containment and incineration.[1][2]

Materials:

  • Weigh boats, pipette tips, empty vials.

  • Expired lyophilized powder.

Step-by-Step Workflow:

  • Containment: Do not attempt to wash empty vials. Cap them tightly.

  • Double Bagging: Place vials and contaminated solids (gloves, tips) into a clear plastic "chem-waste" bag.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Peptide Solids (Hirudin Fragment), Trace Acetates."[2]

    • Hazard Check: "Irritant" (Standard precaution for peptides).[2]

  • Disposal: Deposit into the Solid Chemical Waste drum for incineration.

Decision Logic & Workflow Visualization

The following diagram outlines the decision-making process for disposing of Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH, ensuring no bioactive material reaches the sewer system.

PeptideDisposal cluster_prohibited PROHIBITED Start Waste Generation: Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Aqueous Solution StateCheck->Liquid Solid Solid / Lyophilized Powder StateCheck->Solid Debris Contaminated Consumables (Tips, Vials, Weigh Boats) StateCheck->Debris Bleach Add 10% Sodium Hypochlorite (Oxidative Denaturation) Liquid->Bleach Inactivation Drain Sink / Municipal Drain Liquid->Drain NEVER Incubate Incubate 30 Mins (Destroy Thrombin Binding Motif) Bleach->Incubate LiquidBin Liquid Chemical Waste Container (Non-Halogenated) Incubate->LiquidBin Safe for Disposal Bag Double Bag & Seal Solid->Bag Debris->Bag SolidBin Solid Chemical Waste Drum (Incineration) Bag->SolidBin RCRA Compliant

Figure 1: Decision tree for the segregation and inactivation of Hirudin-mimetic peptide waste.

Regulatory Compliance & Labeling

Although this specific sequence is not a listed hazardous waste under 40 CFR 261 (RCRA), "Best Management Practices" (BMP) for pharmaceutical research dictate the following:

  • EPA Classification: Non-RCRA Regulated (unless mixed with hazardous solvents like Acetonitrile/Methanol).[2]

  • Labeling Requirement: Even if non-hazardous, waste containers must be labeled.[2][6][7]

    • Correct Label: "Non-Hazardous Chemical Waste: Synthetic Peptide Solution."

    • Biohazard Status:[1][2]Not a Biohazard unless the peptide was used in human blood/tissue culture.[2] If used with human plasma, the waste must be treated as Biohazardous Waste (Red Bag/Sharps) .[2]

References
  • National Institutes of Health (PubChem). Hirudin - Compound Summary (CID 72941487). [Link]1][2]

  • Chang, J.Y. (1991).[2][8][9] Stability of Hirudin, a Thrombin-specific Inhibitor.[1][3][8][9] The Journal of Biological Chemistry.[8][9] [Link]1][2]

  • US Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals. [Link]2]

Sources

Personal protective equipment for handling Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Identity

Do not treat this substance as a generic "white powder." The peptide sequence Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH is a synthetic analog of the C-terminal domain of Hirudin (specifically residues 54-65).

  • Pharmacological Class: Direct Thrombin Inhibitor (DTI).

  • Mechanism of Action: This peptide binds with high affinity to Exosite I of thrombin (the fibrinogen recognition site). By blocking this site, it inhibits the conversion of fibrinogen to fibrin, effectively preventing blood coagulation [1].

  • Primary Hazard: Systemic absorption (via inhalation or mucous membranes) may induce an anticoagulant effect , leading to prolonged bleeding times or hemorrhage in the event of injury.

  • Secondary Hazard: Respiratory sensitization (occupational asthma) common to all lyophilized peptide handling.

Risk Assessment & PPE Matrix

The following Personal Protective Equipment (PPE) standards are non-negotiable. They are designed to break the chain of exposure at the most critical points: inhalation of lyophilized dust and dermal absorption of concentrated solutions .

PPE Selection Logic
Protection ZoneRequired EquipmentScientific Rationale
Respiratory N95 (Minimum) or P100/PAPR Lyophilized peptides are micronized powders that easily aerosolize. Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism. For quantities >100 mg, a P100 respirator is mandatory.
Dermal (Hands) Double Nitrile Gloves (min 5 mil thickness)Outer Glove: Protects against gross contamination.Inner Glove: Protects against micro-tears and permeation. Nitrile provides superior resistance to the organic modifiers (e.g., DMSO, Acetonitrile) often used in reconstitution [2].
Ocular Chemical Splash Goggles Safety glasses are insufficient for liquids. Goggles seal the eyes against aerosols and splashes, preventing absorption through the conjunctiva (a highly vascularized mucous membrane).
Body Tyvek® Lab Coat or Closed-Front GownCotton lab coats are porous and retain particulates. A non-woven, fluid-resistant material (Tyvek) prevents the "dust trap" effect on personal clothing.
Operational Protocols: Step-by-Step
Phase A: Preparation & Weighing (Critical Control Point)

The highest risk of exposure occurs when opening the vial due to pressure differences and static electricity.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure . Do not use a Biological Safety Cabinet (BSC) unless it is Class II Type B2 (100% exhaust), as recirculated air in Type A2 cabinets can concentrate chemical vapors.

  • Static Dissipation: Lyophilized peptides are highly electrostatic. Use an ionizing bar or antistatic gun on the vial before opening to prevent the powder from "jumping" out.

  • Vial Opening: Tap the vial gently on the benchtop to settle the cake. Open the vial slowly to equalize pressure.

Phase B: Reconstitution (Solubilization)

The sequence is highly acidic (5 Glutamic Acid + 1 Aspartic Acid residues). Solubility behavior is pH-dependent.

  • Solvent Selection:

    • This peptide is acidic (pI ~ 3-4). It will dissolve readily in neutral to basic buffers (e.g., PBS pH 7.4, Ammonium Bicarbonate).

    • Caution: If using DMSO for stock solutions, remember that DMSO is a penetration enhancer . It will carry the dissolved peptide through the skin instantly upon contact.

  • Technique: Add solvent down the side of the vial. Do not vortex vigorously, as this can create aerosols. Swirl gently or use a pipette to mix.

Phase C: Spill Management
  • Powder Spill: Do not sweep. Cover with a wet paper towel (soaked in 10% bleach or detergent) to suppress dust, then wipe up.

  • Liquid Spill: Cover with absorbent pads. Clean the area with 1N NaOH (to degrade the peptide) followed by water.

Waste Disposal Strategy

Although this is a peptide, it is a bioactive chemical .

  • Do NOT dispose of in "Biohazard/Red Bag" waste (unless combined with infectious agents). Biohazard autoclaving does not guarantee chemical destruction of thermostable peptides.

  • Correct Stream: Segregate into Chemical Hazardous Waste (solid or liquid).

  • Labeling: Clearly label the waste container: "Contains Hirudin Fragment (Thrombin Inhibitor) - Anticoagulant Hazard."

Visualizations
Diagram 1: Safety Logic & Mechanism

This diagram illustrates why the PPE is necessary by mapping the biological pathway of the hazard.

SafetyLogic Peptide Ac-DFEEIPEEYLQ (Hirudin Fragment) Route1 Inhalation (Dust) Peptide->Route1 Lyophilized Route2 Mucous Membrane (Splash) Peptide->Route2 Solubilized Target Thrombin (Exosite I) Route1->Target Route2->Target Effect Inhibition of Fibrinogen -> Fibrin Target->Effect Blocks Outcome Coagulation Deficit (Bleeding Risk) Effect->Outcome

Caption: Pathophysiological risk map showing how exposure routes lead to systemic anticoagulant effects.

Diagram 2: Operational Workflow

A self-validating loop for handling the material.

Workflow Start START: Vial Retrieval PPE Don PPE: Nitrile (x2), N95, Goggles Start->PPE Check Check Engineering Controls: Fume Hood Operational? PPE->Check Weigh Weighing: Use Ionizer -> Open Slowly Check->Weigh Pass Solubilize Solubilization: Add Buffer (PBS) -> Swirl Weigh->Solubilize Use Experimental Use Solubilize->Use Disposal Disposal: Chemical Waste Stream Use->Disposal

Caption: Step-by-step operational workflow ensuring safety checkpoints are met before progression.

Emergency Procedures
  • In Case of Needlestick/Injection:

    • Bleed the wound freely for a moment.

    • Wash thoroughly with soap and water.[1][2]

    • IMMEDIATE MEDICAL ATTENTION: Inform medical staff that you have been exposed to a Direct Thrombin Inhibitor . Standard coagulation tests (aPTT) may be prolonged.

  • In Case of Eye Contact:

    • Flush with eyewash for 15 minutes.[3]

    • Seek medical evaluation.[2][3][4][5]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Hirudin. PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Available at: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.